2-Amino-3-phenylpropan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133421. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863121 | |
| Record name | Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-07-6 | |
| Record name | Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalaninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16088-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLALANINOL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(-)-2-Amino-3-phenyl-1-propanol basic properties
An In-depth Technical Guide to the Core Basic Properties of (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-Amino-3-phenyl-1-propanol, commonly known as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structural features, particularly the primary amine and hydroxyl groups, make it a fundamental chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the core basic properties of L-Phenylalaninol, including its physicochemical constants, solubility profile, and spectroscopic data. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. This document is intended to serve as a technical resource for professionals in drug discovery, medicinal chemistry, and process development, facilitating the effective utilization of this versatile compound.
Physicochemical Properties
The fundamental physicochemical properties of L-Phenylalaninol are summarized in the tables below. These parameters are critical for its application in synthesis and formulation.
Table 1-1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [1] |
| Synonyms | L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol | |
| CAS Number | 3182-95-4 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | |
| Appearance | White to slightly yellow crystalline powder or solid | [2] |
| Melting Point | 90-94 °C | [2] |
| Optical Rotation | [α]²²/D −22.8° (c = 1.2 in 1 M HCl) |
Table 1-2: Basicity and Solubility
| Property | Value | Remarks |
| pKa | Not experimentally determined in literature. | The basicity is attributed to the primary amine group. A predicted pKa for the similar compound DL-2-Amino-3-phenyl-1-propanol is 12.85 ± 0.10. |
| Solubility in Water | Soluble | Qualitative data. Quantitative studies on the closely related L-phenylalanine show solubility increases with temperature.[2][3][4] |
| Solubility in Methanol | Soluble | [2] |
| Solubility in Ethanol | Very Soluble |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of L-Phenylalaninol.
Table 2-1: Spectroscopic Data Summary
| Technique | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR | Expected chemical shifts (CDCl₃): δ ≈ 7.3 (m, 5H, Ar-H), 3.6 (dd, 1H), 3.4 (dd, 1H), 3.1 (m, 1H), 2.8 (dd, 1H), 2.5 (dd, 1H). Note: Broad peaks for -NH₂ and -OH protons are also expected. Data is inferred from the spectrum of the D-enantiomer.[5] |
| ¹³C NMR | Expected chemical shifts: Aromatic carbons (4 signals), -CH(NH₂)- carbon, -CH₂OH carbon, and Ar-CH₂- carbon. Data for the related L-phenylalanine shows aromatic signals at δ ≈ 130-138 ppm, Cα at δ ≈ 58 ppm, and Cβ at δ ≈ 39 ppm.[6] |
| FT-IR (cm⁻¹) | Key vibrational bands expected: ~3300-3400 (O-H and N-H stretching), ~3000-3100 (aromatic C-H stretching), ~2850-2950 (aliphatic C-H stretching), ~1600 (N-H bending), ~1450-1500 (aromatic C=C stretching), ~1050 (C-O stretching).[7][8] |
Experimental Protocols
The following sections detail the methodologies for determining the key basic properties of L-Phenylalaninol.
Determination of pKa by Potentiometric Titration
The pKa of the primary amine in L-Phenylalaninol can be determined by monitoring the pH of a solution as a titrant is added.[9][10][11][12]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 50-100 mg of L-Phenylalaninol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if necessary.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a combination electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, ensuring the solution has equilibrated.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point where half of the amine has been protonated. It can be found at the midpoint of the buffer region on the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately determine the equivalence point (the peak of the derivative curve). The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.
-
Determination of Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13][14][15][16]
Methodology:
-
Preparation: Add an excess amount of solid L-Phenylalaninol to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed.
-
Quantification: Analyze the concentration of L-Phenylalaninol in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of L-Phenylalaninol to accurately determine the concentration in the sample.
-
Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a drug candidate like L-Phenylalaninol.[17][18][19][20][21]
Caption: Workflow for Physicochemical Profiling.
Logical Flow for pKa Determination
This diagram outlines the logical steps involved in the experimental determination of the pKa value.
Caption: pKa Determination via Potentiometric Titration.
Conclusion
L-Phenylalaninol is a valuable chiral intermediate with well-defined physical properties. Its basicity, conferred by the primary amine, and its solubility in polar solvents are key characteristics for its use in organic synthesis and pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the in-house characterization of L-Phenylalaninol and its derivatives. A thorough understanding of these fundamental properties is paramount for optimizing reaction conditions, developing purification strategies, and designing suitable formulation approaches, ultimately enabling the successful progression of drug development projects.
References
- 1. A11586.14 [thermofisher.com]
- 2. L-Phenylalaninol - LKT Labs [lktlabs.com]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D(+)-Phenylalaninol(5267-64-1) 1H NMR [m.chemicalbook.com]
- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pacelabs.com [pacelabs.com]
- 19. langhuapharma.com [langhuapharma.com]
- 20. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 21. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Amino-3-phenylpropan-1-ol, also known as Phenylalaninol. This chiral amino alcohol is a critical building block in organic synthesis and a molecule of interest in medicinal chemistry due to its psychostimulant properties. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-activity relationship studies and the rational design of novel therapeutics.
Structural Analysis
The definitive three-dimensional arrangement of this compound in the solid state has been elucidated by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry.
Crystallographic Data
The crystal structure of phenylalaninol (C₉H₁₃NO) has been determined to be orthorhombic with the space group P2₁2₁2₁.[1] Key crystallographic parameters are summarized in Table 1.
| Parameter | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 4.959(1) Å |
| b | 8.144(1) Å |
| c | 21.257(2) Å |
| V | 858.5(2) ų |
| Z | 4 |
| Dₓ | 1.170 g/cm³ |
Table 1: Crystallographic Data for this compound.[1]
Molecular Geometry
The X-ray diffraction data reveals the precise bond lengths and angles within the phenylalaninol molecule. The phenyl ring is planar, and the overall conformation in the crystal is stabilized by intermolecular N-H...O hydrogen bonds.[1] Selected intramolecular distances and angles are presented in Table 2.
| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |
| O1 - C2 | 1.421(5) | C2 - C3 - N4 | 110.8(3) |
| C2 - C3 | 1.528(5) | C2 - C3 - C5 | 112.7(3) |
| C3 - N4 | 1.481(5) | N4 - C3 - C5 | 111.1(3) |
| C3 - C5 | 1.530(5) | O1 - C2 - C3 | 112.0(3) |
| C5 - C6 | 1.512(5) | C3 - C5 - C6 | 113.6(3) |
| C6 - C7 | 1.385(5) | C5 - C6 - C7 | 121.2(4) |
| C6 - C11 | 1.384(5) | C5 - C6 - C11 | 119.8(4) |
Table 2: Selected Bond Lengths and Angles for this compound.[1]
Conformational Analysis
While the crystal structure provides a static image of the molecule, the conformation of this compound in solution is dynamic. The molecule can adopt various conformations due to the rotation around its single bonds. The key dihedral angles that define the conformation are ψ (O1-C2-C3-N4) and χ₁ (N4-C3-C5-C6). In the solid state, the phenylalanine group adopts a g- conformation.[1]
Solid-State Conformation
The torsion angles determined from the crystal structure provide a snapshot of the preferred conformation in the solid state. These are detailed in Table 3.
| Torsion Angle | Atoms | Angle (°) |
| ψ | O1 - C2 - C3 - N4 | 57.1(4) |
| χ₁ | N4 - C3 - C5 - C6 | -67.4(4) |
| χ₂ | C3 - C5 - C6 - C7 | 94.1(4) |
Table 3: Key Torsion Angles of this compound in the Crystal Structure.[1]
Conformational Analysis in Solution
The conformational landscape of this compound in solution can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Experimental Protocols
X-ray Crystallography
The single-crystal X-ray diffraction data for this compound was collected on an Enraf-Nonius CAD-4 automatic diffractometer.[1]
-
Crystal Growth: Thin, transparent, colorless needles were grown from an aqueous solution.[1]
-
Data Collection: Three-dimensional intensity data were collected using CuKα radiation (λ = 1.5418 Å) in ω/2θ scan mode.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares.[1]
NMR Spectroscopy for Conformational Analysis (General Protocol)
A typical protocol for the conformational analysis of a small molecule like this compound in solution would involve the following steps:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mM.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon resonances.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing distance restraints for structure calculations. ROESY is often preferred for molecules in the size range of phenylalaninol to avoid zero or negative NOEs.
-
-
Data Analysis: The volumes of NOESY/ROESY cross-peaks are integrated and converted into distance restraints. Coupling constants from high-resolution 1D ¹H spectra can be used to determine dihedral angle restraints via the Karplus equation.
Computational Conformational Analysis (General Protocol)
Computational methods are employed to explore the potential energy surface and identify low-energy conformations.
-
Conformational Search: An initial exploration of the conformational space is typically performed using a molecular mechanics force field (e.g., MMFF, AMBER). This involves systematically or stochastically rotating the rotatable bonds.
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more accurate geometries and relative energies.
-
Solvent Effects: To model the solution-phase behavior more accurately, implicit solvent models (e.g., PCM, SMD) can be incorporated into the DFT calculations.
Biological Activity and Signaling Pathways
This compound is known to act as a psychostimulant by promoting the release of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576).[2] This activity is mediated by its interaction with monoamine transporters. The subsequent activation of adrenergic and dopaminergic receptors initiates downstream signaling cascades.
Dopaminergic Signaling Pathway
The release of dopamine into the synaptic cleft leads to the activation of dopamine receptors on the postsynaptic neuron. The D1-like receptors (D1 and D5) are coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4]
Adrenergic Signaling Pathway
Similarly, the release of norepinephrine activates adrenergic receptors. For instance, β-adrenergic receptors are also coupled to Gαs proteins, initiating a similar signaling cascade involving adenylyl cyclase, cAMP, and PKA.[1]
Conclusion
This technical guide has provided a detailed overview of the structural and conformational properties of this compound. The solid-state structure is well-defined by X-ray crystallography, revealing a specific conformation stabilized by hydrogen bonding. In solution, the molecule is conformationally flexible, and its dynamic behavior can be characterized by a combination of NMR spectroscopy and computational modeling. The biological activity of phenylalaninol as a norepinephrine and dopamine releasing agent is linked to the activation of well-established G-protein coupled receptor signaling pathways. The information presented herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, providing a solid foundation for further investigation and the design of new molecules with tailored properties.
References
- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine and dopamine as learning signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Synthesis of Novel 2-Amino-3-Phenylpropane-1-ol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 2-amino-3-phenylpropane-1-ol compounds, a class of molecules with significant potential in pharmaceutical development. The structural motif of 2-amino-3-phenylpropane-1-ol is a key feature in various biologically active compounds, and the development of new synthetic routes to access diverse analogs is of high interest. This document details several key synthetic methodologies, providing experimental protocols and quantitative data to support researchers in this field.
Core Synthetic Methodologies
Four primary synthetic routes for the preparation of 2-amino-3-phenylpropane-1-ol and its derivatives have been identified and are detailed below. These methods offer different advantages concerning stereocontrol, substrate scope, and reaction efficiency.
-
Reduction of Baylis-Hillman Adducts: A versatile method for the synthesis of a range of 2-amino-3-arylpropane-1-ol derivatives.
-
Stereoselective Reductive Amination: A pathway to stereochemically pure compounds, crucial for pharmacological applications.
-
Multi-Enzymatic Cascade Synthesis: A biocatalytic approach offering high stereoselectivity and yields for all possible stereoisomers.
-
Synthesis from Aziridine Precursors: A method involving the ring-opening of activated aziridines to yield the desired amino alcohols.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the different synthetic methodologies, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Materials | Key Reagents | Yield (%) | Purity/Stereoselectivity | Reference(s) |
| Reduction of Baylis-Hillman Adducts | (E)-2-nitro-3-phenylprop-2-en-1-ol | Fe, Acetic Acid | 74 - 82 | Not specified | [1] |
| Stereoselective Reductive Amination | L-(R)-phenylacetylcarbinol, Benzylamine | H₂, 5% Pt/C or 20% Pd(OH)₂/C | High | Erythro:Threo up to 92.6:7.4 | [2] |
| Multi-Enzymatic Cascade | trans- or cis-β-methylstyrene | Styrene (B11656) monooxygenase, Epoxide hydrolases, ADH, ωTA, Alanine (B10760859) dehydrogenase | up to 95 | er & dr >99.5% | |
| Synthesis from Aziridine Precursors | cis-2-aryl-3-(hydroxymethyl)aziridine | p-TsOH | 70 - 87 | High | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis via Reduction of Baylis-Hillman Adduct
This protocol describes the synthesis of 2-amino-3-phenylpropane-1-ol from (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct.
Step 1: Synthesis of (E)-2-nitro-3-phenylprop-2-en-1-ol (Baylis-Hillman Adduct)
-
This adduct is prepared from nitrostyrene (B7858105) and formaldehyde.[1] Detailed protocols for the Baylis-Hillman reaction are widely available in the literature.
Step 2: Reduction of the Nitroalkene
-
To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in a suitable solvent (e.g., ethanol (B145695), acetic acid), add a catalytic amount of iron powder (Fe).[1]
-
Add an excess of a proton source, such as acetic acid.[1]
-
Heat the reaction mixture at reflux temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.
-
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-phenylpropane-1-ol.[1]
Characterization Data for 2-amino-3-phenylpropane-1-ol:
-
¹H NMR: δ 3.15 (dd, O-CH₂), 2.73-3.06 (m, CH-CH₂), 2.83-3.21 (m, CH₂-CH), 7.25-7.48 (m, Ar-H), 3.59 (s, OH), 5.23 (s, NH₂).[1]
Protocol 2: Stereoselective Reductive Amination
This protocol details the stereoselective synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.
-
In a pressure reactor, combine L-(R)-phenylacetylcarbinol, benzylamine, a catalyst (e.g., 5% Pt/C or 20% Pd(OH)₂/C), and a solvent (e.g., ethanol or methanol).[2]
-
Pressurize the reactor with hydrogen gas (e.g., 3-9 kg/cm ²).[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 5-50 °C) for a specified time (e.g., 4-8 hours).[2]
-
Monitor the reaction for the formation of the intermediate, L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.
-
After the initial reductive amination, the N-benzyl group is removed by further catalytic reduction. This can sometimes be achieved in the same pot by adjusting the reaction conditions (e.g., increasing temperature).[2]
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or chromatography to yield the pure L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.[2]
Protocol 3: Multi-Enzymatic Cascade Synthesis
This one-pot cascade reaction allows for the synthesis of all four stereoisomers of phenylpropanolamine with high optical purity.
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer, pH 8.5) containing the starting material (trans- or cis-β-methylstyrene).
-
Enzyme Addition: Add the required enzymes: a styrene monooxygenase (SMO), an epoxide hydrolase (EH), an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase (AlaDH). The choice of specific ADH and ωTA enzymes will determine the stereochemical outcome.
-
Cofactors and Cosubstrates: Add necessary cofactors (NAD⁺, PLP) and a cosubstrate for the transaminase (e.g., D- or L-alanine).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Work-up: After the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent. Further purification can be achieved by standard chromatographic techniques.
Protocol 4: Synthesis from Aziridine Precursors
This method involves the synthesis of anti-2-amino-1-arylpropan-1,3-diols from trans-2-aryl-3-(hydroxymethyl)aziridines.
-
To a solution of trans-2-aryl-3-(hydroxymethyl)aziridine in a mixture of THF and water (1:1), add p-toluenesulfonic acid (p-TsOH).[3]
-
Heat the resulting solution at 40 °C for 3 hours.[3]
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.[3]
-
Extract the mixture with dichloromethane.[3]
-
Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the resulting crude product by column chromatography on silica gel to afford the anti-2-amino-1-arylpropan-1,3-diol.[3]
Biological Activity and Signaling Pathways
While direct studies on novel 2-amino-3-phenylpropane-1-ol derivatives are emerging, the structural similarity to known pharmacophores suggests potential interactions with several key biological targets.
-
Adrenergic Receptors: The phenoxypropanolamine scaffold, structurally related to the title compounds, is a well-known pharmacophore for β-adrenergic receptor modulators. It is hypothesized that novel 2-amino-3-phenylpropane-1-ol derivatives may also exhibit affinity for adrenergic receptors, potentially acting as agonists or antagonists. The interaction with these G protein-coupled receptors (GPCRs) would modulate downstream signaling pathways involving adenylyl cyclase and cyclic AMP (cAMP).
-
Dopamine (B1211576) and Serotonin (B10506) Transporters: Phenyltropane analogs, which share a phenyl group and a nitrogen-containing structure, are known to have high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT). Derivatives of 2-amino-3-phenylpropane-1-ol could potentially interact with these monoamine transporters, thereby modulating the levels of dopamine and serotonin in the synaptic cleft. This interaction could have significant implications for the treatment of various neurological and psychiatric disorders.
Further research is required to elucidate the specific binding affinities and functional activities of novel 2-amino-3-phenylpropane-1-ol compounds at these and other potential biological targets.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Synthesis of 2-amino-3-phenylpropane-1-ol from a Baylis-Hillman adduct.
Caption: Stereoselective synthesis via reductive amination.
Experimental Workflow Diagram
Caption: A generalized workflow for chemical synthesis and analysis.
Postulated Signaling Pathway
Caption: Hypothetical signaling cascade upon adrenergic receptor binding.
References
Spectroscopic Analysis of Phenylalaninol: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for Phenylalaninol, a chiral amino alcohol derived from the amino acid phenylalanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenylalaninol, along with the experimental protocols for acquiring this data.
Chemical Structure
Phenylalaninol, with the chemical formula C9H13NO, exists as two enantiomers, (R)- and (S)-phenylalaninol.[1][2] It is an amino alcohol that results from the formal reduction of the carboxyl group of phenylalanine.[1]
Molecular Formula: C₉H₁₃NO[3]
Molar Mass: 151.21 g/mol [3]
Spectroscopic Data
The following sections present the key spectroscopic data for Phenylalaninol in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
2.1.1. ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of D(+)-Phenylalaninol was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[4]
| Assignment | Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.292 |
| Aromatic (C₆H₅) | 7.22 |
| Aromatic (C₆H₅) | 7.186 |
| CH₂ (hydroxyl) | 3.608 |
| CH₂ (hydroxyl) | 3.384 |
| CH (chiral center) | 3.098 |
| CH₂ (benzyl) | 2.776 |
| CH₂ (benzyl) | 2.504 |
Table 1: ¹H NMR chemical shifts for D(+)-Phenylalaninol in CDCl₃.[4]
2.1.2. ¹³C NMR Spectroscopic Data
The ¹³C NMR data provides information on the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C (Aromatic - Quaternary) | 138.8 |
| CH (Aromatic) | 129.2 |
| CH (Aromatic) | 128.4 |
| CH (Aromatic) | 126.2 |
| CH₂ (Hydroxyl) | 66.5 |
| CH (Chiral Center) | 55.4 |
| CH₂ (Benzyl) | 40.5 |
Table 2: Representative ¹³C NMR chemical shifts for Phenylalaninol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-phenylalaninol was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[2]
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 (broad) | O-H stretch | Alcohol |
| 3200-3400 | N-H stretch | Amine |
| 3000-3100 | C-H stretch (sp²) | Aromatic |
| 2850-3000 | C-H stretch (sp³) | Alkane |
| 1580-1620 | C=C stretch | Aromatic Ring |
| 1000-1250 | C-O stretch | Alcohol |
Table 3: Key IR absorption bands for Phenylalaninol.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For (R)-(+)-2-amino-3-phenyl-1-propanol, the molecular ion peak is observed at m/z 151.[4]
| m/z | Relative Intensity (%) | Fragment |
| 151 | - | [M]⁺ (Molecular Ion) |
| 120 | 100.0 | [M - CH₂OH]⁺ |
| 91 | 19.0 | [C₇H₇]⁺ (Tropylium ion) |
| 60 | - | [CH₄NO]⁺ |
Table 4: Major mass spectral fragments for D(+)-Phenylalaninol.[2][4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Phenylalaninol.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Phenylalaninol in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[6] The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.[5]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of dry Phenylalaninol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry Protocol (Electron Impact - EI)
-
Sample Introduction: Introduce a small amount of the Phenylalaninol sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[8]
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Phenylalaninol.
Caption: Workflow for the spectroscopic analysis of Phenylalaninol.
References
- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Physical and chemical properties of 2-Amino-3-phenylpropan-1-ol
An In-depth Technical Guide to 2-Amino-3-phenylpropan-1-ol
Introduction
This compound, also known as Phenylalaninol, is a chiral amino alcohol derived from the amino acid phenylalanine. It exists as a racemic mixture, DL-Phenylalaninol, and as two distinct enantiomers: (R)-(+)-2-Amino-3-phenyl-1-propanol and (S)-(-)-2-Amino-3-phenyl-1-propanol. This compound is a crucial building block and intermediate in the synthesis of various organic molecules and pharmaceuticals.[1][2] Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations.[2] It is particularly significant in the development of neuromodulators and antidepressants and is explored as a potential intermediate for phenylketonuria treatment.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound vary between its racemic and enantiomerically pure forms. The data is summarized in the table below.
| Property | (S)-(-)-Phenylalaninol | (R)-(+)-Phenylalaninol | DL-Phenylalaninol |
| Synonyms | L-Phenylalaninol, (S)-2-Benzylethanolamine[3] | D-Phenylalaninol[4][5] | (±)-Phenylalaninol, β-Aminobenzenepropanol[6] |
| CAS Number | 3182-95-4[3][7][8][9] | 5267-64-1[4][10] | 16088-07-6[1][6][11] |
| Molecular Formula | C₉H₁₃NO[3][8][9] | C₉H₁₃NO[5][10] | C₉H₁₃NO[1][6] |
| Molecular Weight | 151.21 g/mol [3][8][9] | 151.21 g/mol [5][10] | 151.21 g/mol [1][12] |
| Appearance | White to slightly yellow solid[3][13] | Solid[10] | White crystalline solid[1] |
| Melting Point | 92-94 °C[7][8] | 93-95 °C[10] | 128 °C[6] |
| Boiling Point | 278 °C[3] | Not specified | 130 °C (at 3 mmHg)[1], 150-160 °C[6] |
| Density | Not specified | Not specified | 1.077 g/cm³ (Predicted)[1][6] |
| Solubility | Insoluble in water[3]; Soluble in water, very soluble in ethanol, soluble in chloroform[9] | Not specified | Soluble in water, ethanol, and ether[1] |
| Optical Activity | [α]²²/D -22.8° (c=1.2 in 1 M HCl)[7][8] | [α]/D +22.8° (c=1.2 in 1 M HCl)[10] | Not applicable |
| pKa | Not specified | Not specified | 12.85 ± 0.10 (Predicted)[6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | Spectra are available for analysis.[14] For a synthesized sample, characteristic proton signals were observed at: δ 7.25-7.48 (m, Aromatic-H), δ 5.23 (s, -NH₂), δ 3.59 (s, -OH), δ 3.15 (dd, O-CH₂), δ 2.83-3.21 (m, CH₂-CH), and δ 2.73-3.06 (m, CH-CH₂).[15] |
| ¹³C NMR | Spectra are available for analysis.[14][16] |
| Infrared (IR) | ATR-IR and Transmission IR spectra are available, which would confirm the presence of O-H, N-H, and C-H (aromatic and aliphatic) stretching, and C-O, C-N, and C=C (aromatic) bonds.[4][12][14][17] |
| Mass Spectrometry | Mass spectral data are available, providing information on the molecular ion peak and fragmentation patterns for structural confirmation.[18] |
Experimental Protocols
Synthesis via Reduction of a Nitroolefin Derivative
A common method for synthesizing this compound involves the reduction of a Baylis-Hillman adduct, specifically (E)-2-nitro-3-phenylprop-2-en-1-ol.[15]
Materials:
-
(E)-2-nitro-3-phenylprop-2-en-1-ol (starting material)
-
Iron (Fe) powder (excess)
-
Acetic acid (solvent)
-
Ethyl acetate (B1210297) (for extraction)
-
Water
-
Standard laboratory glassware for reflux and extraction
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup for purification
Procedure:
-
A solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (2 mmol, 0.48 g) is prepared in acetic acid (10 ml) in a round-bottom flask equipped with a condenser.[15]
-
Excess iron powder is added to the stirred solution.[15]
-
The reaction mixture is heated to reflux temperature and maintained for approximately 1 hour.[15]
-
The progress of the reaction is monitored by TLC analysis until the starting material is consumed.[15]
-
Upon completion, the reaction mixture is cooled and poured into water.[15]
-
The aqueous layer is extracted three times with ethyl acetate (3 x 10 ml).[15]
-
The combined organic layers are dried and concentrated to yield the crude product.
-
The final product, this compound, is purified by column chromatography, yielding the product in approximately 82% yield.[15]
Caption: Workflow for the synthesis of this compound.
Biological Activity Assessment: Antibacterial Assay
Derivatives of this compound have been evaluated for their biological activity. The following protocol describes a standard well diffusion method for assessing antibacterial properties.[15]
Materials:
-
Synthesized this compound derivative (test substance)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test bacterial organisms (e.g., E. coli, S. aureus)
-
Nutrient Agar (B569324) media
-
Sterile Petri dishes
-
Sterile glass rod
-
Micropipette
-
Incubator set to 36 ± 1 °C
Procedure:
-
Test organisms are sub-cultured at 37°C and maintained on nutrient agar media.[15]
-
A bacterial inoculum is uniformly spread onto a sterile Petri dish containing nutrient agar using a sterile glass rod.[15]
-
Solutions of the test substance are prepared in DMSO at various concentrations (e.g., 25, 50, 75, 100, and 125 µM).[15]
-
Wells (e.g., 7 mm in diameter) are cut into the agar gel, spaced approximately 20 mm apart.[15]
-
A fixed volume (e.g., 50 µL) of each concentration of the test substance is added to a separate well.[15]
-
The Petri dishes are incubated for 24 hours at 36 ± 1 °C under aerobic conditions.[15]
-
After incubation, the diameter of the inhibition zone (the area of no bacterial growth) around each well is measured in millimeters to determine the extent of antibacterial activity.[15]
Chemical and Biological Significance
This compound is a chiral molecule, and its enantiomers are stereochemically distinct, leading to different biological activities and applications.
Caption: Relationship between racemic and enantiomeric forms.
The molecule serves as a versatile intermediate. Its amine and hydroxyl groups can be selectively protected or reacted, making it a valuable synthon in multi-step organic synthesis.[2] Its primary application lies in the pharmaceutical industry, where the specific stereochemistry of a chiral center is often critical for a drug's efficacy and safety. It is a key component in the synthesis of various chiral ligands, catalysts, and active pharmaceutical ingredients (APIs).[2][19]
Safety and Handling
This compound is classified as a corrosive substance.[1][4][12]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][10][12]
-
Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection (e.g., P280).[1][10] Avoid breathing dust/fume/gas/mist/vapors/spray (P260).[10][12] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible substances.[1] It is classified under Storage Class 8A for combustible corrosive hazardous materials.[10]
-
Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, faceshields, gloves, and a suitable respirator (e.g., type P3 or N95 dust mask).[10]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. (S)-(-)-2-氨基-3-苯基-1-丙醇 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S)-(−)-2-アミノ-3-フェニル-1-プロパノール 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. L(-)-2-Amino-3-phenyl-1-propanol, 98% | Fisher Scientific [fishersci.ca]
- 10. (R)-(+)-2-Amino-3-phenyl-1-propanol 98 5267-64-1 [sigmaaldrich.com]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 183870010 [thermofisher.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. D(+)-Phenylalaninol(5267-64-1) 1H NMR [m.chemicalbook.com]
- 19. nbinno.com [nbinno.com]
Toxicological Profile of 2-Amino-3-Phenyl-1-Propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 2-amino-3-phenyl-1-propanol have not been fully investigated. This document summarizes the currently available data and provides an overview of standard methodologies for toxicological assessment.
Introduction
2-Amino-3-phenyl-1-propanol, also known as Phenylalaninol, is a chiral amino alcohol derived from the amino acid phenylalanine. It serves as a versatile building block in the synthesis of various chiral ligands, catalysts, and pharmaceutical agents. Despite its utility in chemical synthesis, a comprehensive toxicological profile for this compound is not well-established in publicly available literature. This guide consolidates the existing safety information and outlines the standard experimental protocols that would be employed to thoroughly characterize its toxicological properties.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), 2-amino-3-phenyl-1-propanol is classified as a hazardous chemical. The primary hazards identified are severe skin and eye damage.
Quantitative Data Summary
Due to the limited toxicological testing on this compound, quantitative data such as LD50 (median lethal dose) values for acute toxicity are not available. The table below summarizes the key hazard information extracted from various supplier safety data sheets.[1][2][3][4][5]
| Toxicological Endpoint | Species | Route of Exposure | Results | Reference Documents |
| Acute Toxicity (Oral) | N/A | N/A | No data available | [1][2] |
| Acute Toxicity (Dermal) | N/A | N/A | No data available | [1][2] |
| Acute Toxicity (Inhalation) | N/A | N/A | No data available | [1][2] |
| Skin Corrosion/Irritation | N/A | Dermal | Causes severe skin burns | [1][3][5] |
| Serious Eye Damage/Irritation | N/A | Ocular | Causes serious eye damage | [1][3][5] |
| Respiratory Sensitization | N/A | N/A | No data available | |
| Skin Sensitization | N/A | N/A | No data available | |
| Germ Cell Mutagenicity | N/A | N/A | No data available | [1] |
| Carcinogenicity | N/A | N/A | No data available | [1][6] |
| Reproductive Toxicity | N/A | N/A | No data available |
Pharmacological Activity and Potential Toxicological Implications
While specific toxicological studies are lacking, some pharmacological data provides insight into the potential biological effects of 2-amino-3-phenyl-1-propanol. It is known to act as a psychostimulant and a monoamine releasing agent (MRA).[7]
Monoamine Releasing Activity
2-Amino-3-phenyl-1-propanol functions as a selective norepinephrine (B1679862) releasing agent (NRA) or a norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA).[7] The half-maximal effective concentration (EC50) values for monoamine release in rat brain synaptosomes are reported as:[7]
-
Norepinephrine: 106 nM
-
Dopamine: 1,355 nM
-
Serotonin: >10,000 nM
This profile indicates a significantly higher potency for norepinephrine release compared to dopamine.[7] At high doses, this pharmacological activity could lead to adverse effects associated with excessive sympathomimetic stimulation, such as cardiovascular and neurological effects.
Signaling Pathway: Monoamine Release at a Synapse
The following diagram illustrates the general mechanism of a monoamine releasing agent like 2-amino-3-phenyl-1-propanol at a synapse.
Standard Experimental Protocols for Toxicological Assessment
Given the lack of specific studies on 2-amino-3-phenyl-1-propanol, this section details the standard experimental protocols that would be necessary to establish a comprehensive toxicological profile.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the LD50 and identify the acute toxic class of a substance.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosage: A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, usually with 3 animals per step.
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
References
- 1. fishersci.com [fishersci.com]
- 2. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Phenylalaninol - Wikipedia [en.wikipedia.org]
The Biological Virtuosos: A Technical Guide to the Functions of Phenylpropanoid-Derived Metabolites
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoids represent a vast and structurally diverse class of plant secondary metabolites derived from the aromatic amino acids phenylalanine and tyrosine. This extensive family of natural products plays a crucial role in the plant kingdom, contributing to structural integrity, defense against pathogens and herbivores, protection from UV radiation, and as signaling molecules. Beyond their fundamental roles in plant biology, phenylpropanoid-derived metabolites have garnered significant attention in the fields of medicine and pharmacology for their wide array of bioactive properties. These compounds, which include flavonoids, lignans, stilbenoids, and coumarins, have been shown to possess antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects, among others. This technical guide provides a comprehensive overview of the core biological functions of these metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to serve as a resource for researchers, scientists, and professionals in drug development.
Core Phenylpropanoid Biosynthesis Pathway
The biosynthesis of all phenylpropanoid-derived metabolites originates from the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine. The general phenylpropanoid pathway then converts these amino acids into key intermediates, primarily p-coumaroyl-CoA, which serves as a branching point for the synthesis of various classes of phenylpropanoids.
Figure 1: Core Phenylpropanoid Biosynthesis Pathway.
Flavonoids: Potent Antioxidants and Anti-inflammatory Agents
Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in fruits, vegetables, and beverages like tea and wine. They are well-documented for their potent antioxidant and anti-inflammatory properties.
Biological Functions and Quantitative Data
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. This activity can be quantified using various in vitro assays, with the results often expressed as IC50 values (the concentration required to inhibit a certain process by 50%).
| Flavonoid | Biological Activity | Assay | IC50 / Ki Value (µM) | Cell Line / Model | Reference |
| Quercetin | Antioxidant | DPPH Radical Scavenging | 8.32 | In vitro | [1] |
| Kaempferol | Antioxidant | DPPH Radical Scavenging | 12.5 | In vitro | [1] |
| Luteolin | Antioxidant | DPPH Radical Scavenging | 5.2 | In vitro | [1] |
| Apigenin | Anti-inflammatory | COX-2 Inhibition | 15.4 | In vitro | |
| Chrysin | Enzyme Inhibition | CYP3A4 | Ki: 2.4 ± 1.0 | In vitro | [2] |
| Acacetin | Enzyme Inhibition | CYP3A4 | Ki: 12.1 ± 5.6 | In vitro | [2] |
| Pinocembrin | Enzyme Inhibition | CYP3A4 | Ki: 5.1 ± 1.6 | In vitro | [2] |
Pharmacokinetics
The therapeutic potential of flavonoids is influenced by their bioavailability. For instance, quercetin's oral bioavailability is relatively low and variable, with a terminal elimination half-life of approximately 3.5 hours in humans.[3] It is extensively metabolized into glucuronide and sulfate (B86663) conjugates.[4][5]
Lignans: Phytoestrogens with Anticancer Potential
Lignans are a class of phytoestrogens found in a variety of plant-based foods, with flaxseeds being a particularly rich source. They are metabolized by gut bacteria into enterodiol (B191174) and enterolactone (B190478), which are believed to be the primary bioactive forms.
Biological Functions and Quantitative Data
Lignans have garnered significant interest for their potential role in cancer prevention and therapy, particularly in hormone-dependent cancers such as breast and prostate cancer.
| Lignan/Metabolite | Biological Activity | Cell Line | IC50 Value (µM) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Enterolactone | Anticancer (antiproliferative) | MCF-7 (Breast Cancer) | ~20 | [6] | ||
| Enterodiol | Anticancer (antiproliferative) | MCF-7 (Breast Cancer) | ~30 | [6] | ||
| 7-Hydroxymatairesinol | Anticancer | LNCaP Xenograft (mice) | Significant reduction in tumor volume at 0.15% and 0.30% in diet | [7][8] | ||
| Magnolin | Anticancer | Various | Varies |
Pharmacokinetics
Following ingestion of their plant precursors, enterodiol and enterolactone appear in plasma after 8-10 hours.[9] Enterodiol has a shorter elimination half-life (around 4.4 hours) compared to enterolactone (around 12.6 hours).[9]
Stilbenoids: Guardians of Cardiovascular and Neurological Health
Stilbenoids, with resveratrol (B1683913) being the most well-known member, are a class of polyphenols found in grapes, berries, and peanuts. They have been extensively studied for their cardioprotective, neuroprotective, and anti-aging properties.
Biological Functions and Quantitative Data
Resveratrol has been shown to exert its effects through various mechanisms, including antioxidant, anti-inflammatory, and modulation of several signaling pathways.
| Stilbenoid | Biological Activity | In Vitro/In Vivo Model | Effective Concentration/Dose | Observed Effect | Reference |
| Resveratrol | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 2, 4, and 8 µmol/L | Decreased levels of NO, IL-6, and TNF-α | [10] |
| Resveratrol | Anticancer | MCF-7 (Breast Cancer) | IC50: 51.18 µM | 57.5% reduction in cell viability | [11] |
| Resveratrol | Anticancer | HepG2 (Liver Cancer) | IC50: 57.4 µM | 56.2% reduction in cell viability | [11] |
| Resveratrol | Anticancer (in vivo) | DMBA-induced mammary tumors (rats) | 100 µ g/rat/day | Decreased palpable tumor incidence | [12] |
| Isorhapontigenin | Antiviral (Influenza A) | MDCK cells | IC50: 4.28 µg/mL | Inhibition of viral replication | [13] |
| Gnetin D | Antiviral (Influenza A) | MDCK cells | IC50: 0.67 µg/mL | Inhibition of viral replication | [13] |
Pharmacokinetics
Resveratrol's oral bioavailability in humans is low (less than 1%) due to rapid and extensive metabolism in the intestine and liver.[14][15] Its half-life is short, around 8-14 minutes, but its metabolites have a much longer half-life.[9]
Coumarins: From Fragrance to Anticoagulation
Coumarins are a group of benzopyrone derivatives known for their characteristic sweet odor. While naturally occurring coumarins have diverse biological activities, their synthetic derivatives, particularly the 4-hydroxycoumarins like warfarin, are widely used as anticoagulants.
Biological Functions and Quantitative Data
The primary pharmacological application of coumarin (B35378) derivatives is in the prevention and treatment of thromboembolic disorders. Their activity is assessed by measuring their effect on blood clotting time. Certain coumarins also exhibit enzyme inhibitory activity.
| Coumarin Derivative | Biological Activity | Assay/Enzyme | PT (Prothrombin Time) / IC50/Ki | Type of Inhibition | Reference |
| Warfarin | Anticoagulant | Prothrombin Time | Prolonged | Vitamin K antagonist | [16] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Anticoagulant | Prothrombin Time | 21.30 s (higher than warfarin) | [17] | |
| Esculetin | Enzyme Inhibition | Xanthine Oxidase | IC50: 20.91 µM, Ki: 2.056 µM | Competitive | [18] |
| Umbelliferone | Enzyme Inhibition | Xanthine Oxidase | IC50: 43.65 µM, Ki: 21.683 µM | Uncompetitive | [18] |
| Compound 15 (from Angelica decursiva) | Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Ki: 0.59 µM | Competitive | [19] |
Pharmacokinetics
Coumarin itself is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability of the parent compound (2-6%).[20] Its elimination half-life is approximately 1.5 hours.[20]
Key Signaling Pathways Modulated by Phenylpropanoids
Many of the biological effects of phenylpropanoid-derived metabolites are mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival. The NF-κB and MAPK signaling pathways are prominent targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Phenylpropanoids, such as flavonoids and resveratrol, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Figure 2: Inhibition of the NF-κB Signaling Pathway by Phenylpropanoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain phenylpropanoids can modulate MAPK signaling, contributing to their anticancer effects.
Figure 3: Modulation of the MAPK Signaling Pathway by Phenylpropanoids.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological functions of phenylpropanoid-derived metabolites.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (e.g., flavonoid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, and then prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been genetically engineered to express the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.
Protocol:
-
Cell Culture: Culture the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α or LPS) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability) and calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume.
Protocol:
-
Animal Acclimatization: Acclimatize the animals (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and test groups receiving different doses of the phenylpropanoid compound. Administer the treatments orally or intraperitoneally.
-
Induction of Edema: After a specified time following treatment (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Experimental Workflow for Phenylpropanoid-Derived Drug Discovery
The discovery and development of new drugs from natural products like phenylpropanoids typically follows a structured workflow, from initial screening to preclinical evaluation.
Figure 4: Experimental Workflow for Phenylpropanoid-Derived Drug Discovery.
Conclusion
Phenylpropanoid-derived metabolites represent a rich and diverse source of bioactive compounds with significant potential for the development of new therapeutic agents. Their well-documented antioxidant, anti-inflammatory, anticancer, and other pharmacological activities provide a strong foundation for further research. This technical guide has provided a comprehensive overview of their biological functions, supported by quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. By leveraging this knowledge, researchers and drug development professionals can more effectively explore and harness the therapeutic potential of this remarkable class of natural products. The continued investigation into the structure-activity relationships, bioavailability, and clinical efficacy of phenylpropanoids will be crucial in translating their promise into tangible benefits for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot study on bioavailability of coumarin and 7-hydroxycoumarin upon peroral administration of coumarin in a sustained-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edge Attributes | Graphviz [graphviz.org]
- 9. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 12. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural and nature-inspired stilbenoids as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Angiotensin-I-Converting Enzyme Inhibitory Activity of Coumarins from Angelica decursiva [mdpi.com]
- 20. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogs of 2-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-Amino-3-phenylpropan-1-ol, also known as phenylalaninol. Phenylalaninol and its derivatives represent a significant class of compounds with diverse pharmacological activities, targeting key systems in the central nervous system. This document delves into their synthesis, biological activities, and the experimental methodologies used for their evaluation, with a focus on their interactions with monoamine transporters, glutamate (B1630785) receptors, and amino acid transporters.
Core Compound and Rationale for Analog Development
This compound is a chiral amino alcohol derived from the essential amino acid phenylalanine. Its structure, featuring a primary amine, a hydroxyl group, and a benzyl (B1604629) moiety, provides a versatile scaffold for chemical modification. The development of structural analogs is driven by the desire to modulate its inherent biological activities, improve pharmacokinetic properties, and enhance target specificity. Key areas of therapeutic interest for these analogs include neurology, oncology, and infectious diseases.[1]
Key Structural Analogs and Their Biological Activities
The structural modification of this compound has yielded a range of analogs with distinct pharmacological profiles. These modifications primarily involve substitutions on the phenyl ring, alterations to the amino and hydroxyl groups, and changes to the propane (B168953) backbone.
Monoamine Releasing Agents and Reuptake Inhibitors
Phenylalaninol itself acts as a psychostimulant and a monoamine releasing agent, with a preference for norepinephrine (B1679862) over dopamine (B1211576) and serotonin (B10506).[2] This activity is attributed to its ability to reverse the action of monoamine transporters.
-
Solriamfetol (B1681049) (O-carbamoyl-D-phenylalaninol): A prominent analog, solriamfetol, is a clinically used wakefulness-promoting agent.[2] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from many other psychostimulants that act as releasing agents.[3]
Neuroprotective Agents Targeting Glutamate Receptors
Overactivation of glutamate receptors is implicated in neurodegenerative conditions. Certain halogenated derivatives of L-phenylalanine, which are structurally related to phenylalaninol, have demonstrated potent neuroprotective effects by modulating glutamatergic synaptic transmission.[4]
-
Halogenated Phenylalanine Analogs: Compounds such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) have shown greater potency than L-phenylalanine in attenuating excitatory glutamatergic signaling, offering a promising avenue for the development of novel neuroprotective agents.[4]
Modulators of Amino Acid Transport
The L-type amino acid transporter 1 (LAT1) is crucial for the transport of large neutral amino acids and is often overexpressed in cancer cells, making it a target for therapeutic intervention. Several phenylalanine analogs have been investigated for their interaction with LAT1.
-
Iodinated and Bicyclic Phenylalanine Analogs: 2-iodo-L-phenylalanine has been shown to have a high affinity for LAT1.[5] Bicyclic phenylalanine analogs have also been developed as LAT1-selective compounds for targeted drug delivery.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its key analogs, providing a comparative overview of their biological activities.
Table 1: Monoamine Transporter Activity of Phenylalaninol and Analogs
| Compound | Target | Assay Type | Value | Units | Reference |
| Phenylalaninol | Norepinephrine Transporter (NET) | Monoamine Release (rat brain synaptosomes) | EC50 = 106 | nM | [2] |
| Phenylalaninol | Dopamine Transporter (DAT) | Monoamine Release (rat brain synaptosomes) | EC50 = 1,355 | nM | [2] |
| Phenylalaninol | Serotonin Transporter (SERT) | Monoamine Release (rat brain synaptosomes) | EC50 > 10,000 | nM | [2] |
| Solriamfetol | Dopamine Transporter (DAT) | Reuptake Inhibition | - | - | [3] |
| Solriamfetol | Norepinephrine Transporter (NET) | Reuptake Inhibition | - | - | [3] |
Table 2: Amino Acid Transporter Activity of Phenylalanine Analogs
| Compound | Target | Assay Type | Value | Units | Reference |
| L-phenylalaninol | Phenylalanine Transport (rat everted sacs) | Inhibition | Ki = 7.69 x 10^-3 | M | [6] |
| L-phenylalanine | Phenylalanine Transport (rat everted sacs) | Substrate Affinity | Km = 3.44 x 10^-3 | M | [6] |
| 2-iodo-L-phenylalanine | L-type Amino Acid Transporter 1 (LAT1) | Inhibition of L-[14C]leucine uptake | - | - | [5] |
| 3-iodo-L-phenylalanine | L-type Amino Acid Transporter 1 (LAT1) | Inhibition of L-[14C]leucine uptake | - | - | [5] |
| 2-iodo-L-phenylalanine | L-type Amino Acid Transporter 2 (LAT2) | Inhibition of L-[14C]alanine uptake | - | - | [5] |
| 3-iodo-L-phenylalanine | L-type Amino Acid Transporter 2 (LAT2) | Inhibition of L-[14C]alanine uptake | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of Analogs
A common synthetic route to solriamfetol starts from D-phenylalanine methyl ester. The process involves the reduction of the ester to the corresponding amino alcohol, followed by carbamate (B1207046) formation using sodium cyanate (B1221674) under acidic conditions. The final product is often isolated as the hydrochloride salt.[3]
L-Tyrosine can be converted to 3,5-dibromo-L-tyrosine in good yield by reacting it with approximately 2.2 equivalents of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid and acetic acid.[1] This method provides a straightforward and efficient route for gram-scale synthesis.[1]
The synthesis of 2-iodo-L-phenylalanine can be achieved via a Cu¹⁺-assisted nucleophilic halogen exchange reaction starting from 2-bromo-L-phenylalanine. This method is suitable for both "cold" synthesis and radiolabeling for imaging applications.[7]
In Vitro Biological Assays
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).
-
Radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT.
-
Test compounds and a reference inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To assess the ability of test compounds to inhibit the transport of amino acids via LAT1.
Materials:
-
Cell line with high LAT1 expression (e.g., certain cancer cell lines or cells engineered to overexpress LAT1).
-
Radiolabeled substrate: L-[¹⁴C]-leucine.
-
Test compounds.
-
Sodium-free Hanks' Balanced Salt Solution (HBSS).
-
0.1 N NaOH for cell lysis.
-
Scintillation cocktail and β-scintillation counter.
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to confluency.
-
Pre-incubation: Wash the cells with sodium-free HBSS.
-
Uptake Assay: Incubate the cells with L-[¹⁴C]-leucine in the presence or absence of the test compound for a short period (e.g., 1 minute).
-
Washing: Stop the uptake by washing the cells three times with ice-cold sodium-free HBSS containing a high concentration of non-radiolabeled leucine.
-
Lysis and Quantification: Lyse the cells with 0.1 N NaOH and measure the radioactivity in the lysate using a β-scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of L-[¹⁴C]-leucine uptake by the test compound.
In Vivo Models
Objective: To evaluate the neuroprotective effects of test compounds in an in vivo model of ischemic stroke.
Procedure:
-
Anesthesia: Anesthetize the rat.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a filament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion Period: Maintain the occlusion for a specific duration (e.g., 90 minutes).
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours) after MCAO, assess the extent of brain injury using methods such as:
-
Neurological deficit scoring: Evaluate motor and sensory function.
-
Infarct volume measurement: Use TTC staining of brain slices to visualize and quantify the infarct area.
-
Histological analysis: Perform immunohistochemistry to assess markers of cell death and inflammation.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways.
Monoamine Transporter Modulation
Analogs that act as monoamine releasing agents or reuptake inhibitors directly affect the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. This modulation of monoaminergic neurotransmission underlies their psychostimulant and antidepressant-like effects. Releasing agents reverse the normal direction of transporter flux, while reuptake inhibitors block the transporter, preventing the re-uptake of neurotransmitters from the synapse.
Glutamate Receptor Signaling
Neuroprotective analogs of this compound exert their effects by modulating glutamate receptor activity. Over-activation of ionotropic glutamate receptors (e.g., NMDA and AMPA receptors) leads to excessive calcium influx and excitotoxicity. By antagonizing these receptors, these analogs can prevent neuronal damage. Metabotropic glutamate receptors (mGluRs) can also be targeted to modulate presynaptic glutamate release and postsynaptic signaling cascades.
LAT1-mTOR Signaling Pathway
Analogs that interact with the L-type amino acid transporter 1 (LAT1) can influence the intracellular concentration of essential amino acids, such as leucine. Leucine is a key activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting LAT1, these analogs can suppress mTOR activity, which is a valuable strategy in cancer therapy.
References
- 1. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological manipulation of glutamate receptors and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Phenylalaninol: A Technical Guide to its Applications in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Phenylalaninol, a chiral amino alcohol derived from the essential amino acid phenylalanine, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a primary amine, a hydroxyl group, and a benzyl (B1604629) moiety on a chiral backbone, make it a highly versatile building block and reagent. This technical guide provides an in-depth review of the core applications of phenylalaninol, focusing on its role as a chiral auxiliary, its use in the synthesis of pharmaceuticals, its applications in catalysis, and the therapeutic potential of its derivatives.
Phenylalaninol as a Chiral Auxiliary: Guiding Stereoselective Transformations
One of the most significant applications of phenylalaninol lies in its use as a chiral auxiliary, a molecule that temporarily incorporates into a substrate to control the stereochemical outcome of a reaction. Phenylalaninol-derived oxazolidinones are particularly prominent in this regard, facilitating highly diastereoselective aldol (B89426) reactions and alkylations.
Diastereoselective Aldol Reactions
Phenylalaninol-derived oxazolidinones, when N-acylated, can form chiral enolates that react with aldehydes with a high degree of stereocontrol, leading to the formation of syn- or anti-aldol adducts. The steric hindrance provided by the benzyl group of the phenylalaninol moiety effectively shields one face of the enolate, directing the approach of the electrophile.
Table 1: Diastereoselective Aldol Reactions using Phenylalaninol-Derived Oxazolidinone Auxiliaries
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Benzaldehyde (B42025) | >95:5 | 85 | [1][2] |
| Isobutyraldehyde | >98:2 | 92 | [1] |
| Propionaldehyde | 97:3 | 88 | [2] |
Asymmetric Alkylation
Similarly, the enolates generated from N-acyl oxazolidinones derived from phenylalaninol undergo highly diastereoselective alkylation reactions. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids after cleavage of the auxiliary.
Table 2: Asymmetric Alkylation with Phenylalaninol-Derived Oxazolidinone Auxiliaries
| Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| Benzyl bromide | >99% | 95 | [3] |
| Methyl iodide | 98% | 91 | [3] |
| Allyl bromide | 97% | 89 | [3] |
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Phenylalaninol-Derived Oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-phenylalaninol (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the product by flash chromatography to isolate the desired diastereomer.
3. Auxiliary Cleavage:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1 v/v).
-
Add lithium hydroxide (B78521) (LiOH, 2.0 eq) and 30% aqueous hydrogen peroxide (H2O2, 4.0 eq).
-
Stir at room temperature for 4-12 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na2SO3).
-
Acidify the mixture to pH ~2 with aqueous HCl and extract the chiral carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Caption: General workflow for the application of phenylalaninol as a chiral auxiliary.
Phenylalaninol in Pharmaceutical Synthesis
The chiral nature of phenylalaninol makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals. A prominent example is its use in the production of Solriamfetol (B1681049).
Synthesis of Solriamfetol
Solriamfetol, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor used to treat excessive daytime sleepiness, is synthesized from (R)-phenylalaninol. The synthesis involves the carbamoylation of the primary alcohol functionality.
Table 3: Synthesis of Solriamfetol from (R)-Phenylalaninol
| Reactant | Reagent | Solvent | Yield (%) | Reference |
| (R)-Phenylalaninol | Sodium cyanate (B1221674), HCl | Water | 89 | [4][5] |
| (R)-Phenylalaninol | Phenyl carbamate | Dibutyltin maleate | High | [6] |
Experimental Protocol: Synthesis of Solriamfetol from (R)-Phenylalaninol
1. Reaction Setup:
-
Dissolve (R)-phenylalaninol (1.0 eq) in a mixture of water and a suitable acid (e.g., HCl).
2. Carbamoylation:
-
Add a solution of sodium cyanate (NaOCN, 1.2 eq) in water dropwise to the cooled reaction mixture.
-
Stir the reaction at room temperature until completion.
3. Isolation and Purification:
-
Adjust the pH of the reaction mixture to basic with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography to yield Solriamfetol.
Caption: Synthetic route to Solriamfetol from (R)-phenylalaninol.
Applications in Catalysis
Phenylalaninol and its derivatives are extensively used in the field of asymmetric catalysis, both as precursors to chiral ligands and in biocatalytic processes.
Chiral Ligands for Asymmetric Catalysis
The amino and hydroxyl groups of phenylalaninol provide convenient handles for the synthesis of a variety of chiral ligands, particularly P,N-ligands. These ligands, when complexed with transition metals, can catalyze a wide range of enantioselective reactions.
Table 4: Phenylalaninol-Derived Ligands in Asymmetric Catalysis
| Reaction | Ligand Type | Metal | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | P,N-Ligand | Iridium | Up to 99% | [7] |
| Asymmetric Allylic Alkylation | P,N-Ligand | Palladium | Up to 95% | [8][9] |
| A3 Coupling | P,N-Ligand | Copper | Up to 94% | [8] |
Biocatalytic Synthesis of Phenylalaninol
Recent advancements have led to the development of efficient biocatalytic methods for the synthesis of both enantiomers of phenylalaninol from L-phenylalanine (B559525). These "green" approaches utilize a cascade of enzymatic reactions, offering high enantioselectivity and avoiding harsh reaction conditions.[10][11]
A one-pot, two-stage biocatalytic cascade has been developed for the conversion of L-phenylalanine to (R)- and (S)-phenylalaninol with high conversion and excellent enantiomeric excess.[10][11]
Table 5: Biocatalytic Synthesis of Phenylalaninol Enantiomers
| Product | Conversion (%) | Enantiomeric Excess (ee) | Isolated Yield (%) | Reference |
| (R)-Phenylalaninol | 72 | >99% | 60-70 | [10][11] |
| (S)-Phenylalaninol | 80 | >99% | 60-70 | [10][11] |
Experimental Protocol: Biocatalytic Synthesis of (R)-Phenylalaninol from L-Phenylalanine
1. Stage 1: Deamination, Decarboxylation, and Hydroxymethylation:
-
A suspension of L-phenylalanine in a suitable buffer is treated with engineered E. coli cells co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and a benzaldehyde lyase (BAL).
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking.
2. Stage 2: Asymmetric Reductive Amination:
-
After the completion of Stage 1, E. coli cells expressing an amine transaminase (ATA) and an amine donor (e.g., L-alanine for (R)-phenylalaninol) are added to the reaction mixture.
-
The reaction is further incubated until the conversion is complete.
3. Work-up and Purification:
-
The cells are removed by centrifugation.
-
The supernatant is basified, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield enantiopure (R)-phenylalaninol.
Caption: Biocatalytic cascade for the synthesis of (R)- and (S)-phenylalaninol.
Phenylalaninol Derivatives in Drug Development
The phenylalaninol scaffold has been utilized in the design and synthesis of novel therapeutic agents targeting a range of diseases.
HIV-1 Capsid Inhibitors
Derivatives of phenylalanine, which can be accessed from phenylalaninol, have shown potent activity as HIV-1 capsid (CA) inhibitors. These compounds bind to the CA protein, disrupting its function in both early and late stages of the viral life cycle.
Table 6: Antiviral Activity of Phenylalaninol-Related HIV-1 Capsid Inhibitors
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| II-13c | 5.14 | >9.51 | >1.85 | [12] |
| V-25i | 2.57 | >8.55 | >3.33 | [12] |
| 13m | 4.33 | >57.74 | >13.33 | [13][14] |
| 12a2 | 0.11 | >25 | >227 | [15] |
| 21a2 | 0.11 | >25 | >227 | [15] |
| F2-7f | 5.89 | >25 | >4.24 | [16] |
eEF2K Inhibitors
Derivatives of β-phenylalanine, which can be synthesized from phenylalaninol, have been investigated as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a potential target for anticancer agents.
Table 7: Inhibitory Activity of β-Phenylalanine Derivatives against eEF2K
| Compound | IC50 (µM) | Reference |
| A-484954 | 0.28 | [17] |
| Compound 34 | 0.17 | [18] |
| NH125 | 0.06 | [17] |
Conclusion
Phenylalaninol has proven to be an exceptionally valuable and versatile molecule in the fields of organic synthesis and drug discovery. Its applications range from a reliable chiral auxiliary for the stereoselective synthesis of complex molecules to a key building block for important pharmaceuticals. Furthermore, the phenylalaninol scaffold continues to inspire the development of novel catalytic systems and therapeutic agents. The methodologies and data presented in this guide underscore the continued importance of phenylalaninol in advancing chemical and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
- 6. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]
- 9. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 10. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Amino-3-phenylpropan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries remain a powerful and reliable tool. 2-Amino-3-phenylpropan-1-ol, a chiral amino alcohol derived from the natural amino acid phenylalanine, serves as a versatile precursor to one of the most effective classes of chiral auxiliaries: the oxazolidinones. Specifically, (S)-4-benzyl-1,3-oxazolidin-2-one, synthesized from (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol), has been extensively utilized to direct stereoselective alkylation, aldol (B89426), and acylation reactions, enabling the synthesis of complex chiral molecules with high diastereoselectivity.
These application notes provide a comprehensive overview of the use of this compound-derived chiral auxiliaries in asymmetric synthesis. Detailed protocols for the synthesis of the auxiliary, its application in key asymmetric transformations, and its subsequent removal and recovery are presented.
General Workflow
The use of a chiral auxiliary, such as the one derived from this compound, follows a well-defined, three-stage process. This workflow ensures the transfer of chirality to the substrate and the eventual recovery of the valuable auxiliary for reuse.
Caption: General workflow for the application of a chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one from L-Phenylalaninol
This protocol describes the synthesis of the chiral auxiliary from its precursor, L-phenylalaninol, which can be obtained from the reduction of L-phenylalanine.
Caption: Synthesis of the chiral auxiliary from L-phenylalaninol.
Materials:
-
L-Phenylalaninol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add L-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Heat the mixture to reflux (approximately 120-130 °C) with stirring. The reaction can be monitored by TLC.
-
After completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.
-
Remove the excess diethyl carbonate and methanol formed during the reaction under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-benzyl-1,3-oxazolidin-2-one as a white crystalline solid.
| Reactant/Product | Molar Ratio | Typical Yield |
| L-Phenylalaninol | 1.0 | - |
| Diethyl Carbonate | 1.5 | - |
| (S)-4-Benzyl-1,3-oxazolidin-2-one | - | >90% |
Protocol 2: Acylation of the Chiral Auxiliary
This protocol details the attachment of a carboxylic acid derivative to the chiral auxiliary, a crucial step before the asymmetric transformation.
Materials:
-
(S)-4-Benzyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Argon or nitrogen atmosphere
-
Dry glassware
Procedure:
-
Dissolve (S)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add the acyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-acyl oxazolidinone can be purified by flash column chromatography.
| Reactant/Product | Molar Ratio | Typical Yield |
| (S)-4-Benzyl-1,3-oxazolidin-2-one | 1.0 | - |
| n-Butyllithium | 1.05 | - |
| Acyl Chloride | 1.1 | - |
| N-Acyl-(S)-4-benzyl-1,3-oxazolidin-2-one | - | 85-95% |
Protocol 3: Asymmetric Aldol Reaction
This protocol exemplifies the use of the N-acyl oxazolidinone in a diastereoselective aldol reaction.
Materials:
-
N-Propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol and then a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product can be purified by flash chromatography.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield |
| Isobutyraldehyde | >99:1 | 95% |
| Benzaldehyde | 98:2 | 90% |
| Acetaldehyde | 95:5 | 88% |
Protocol 4: Asymmetric Alkylation
This protocol demonstrates the diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone.
Materials:
-
N-Propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one
-
Anhydrous THF
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir at -78 °C for 30 minutes to form the sodium enolate.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
The diastereoselectivity can be determined by analysis of the crude product. Purification is achieved by flash chromatography.
| Alkyl Halide | Diastereomeric Ratio | Yield |
| Benzyl bromide | >99:1 | 92% |
| Methyl iodide | 98:2 | 95% |
| Allyl bromide | 97:3 | 90% |
Protocol 5: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes a common method for the removal of the chiral auxiliary to yield the desired chiral product.
Materials:
-
Alkylated or aldol adduct from the previous step
-
Anhydrous THF
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)
-
Dilute aqueous acid (e.g., 1 M HCl)
Procedure (Reductive Cleavage to an Alcohol):
-
Dissolve the diastereomerically pure adduct (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Carefully add LiAlH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with an organic solvent.
-
The filtrate contains the desired chiral alcohol product. The solid contains the chiral auxiliary, which can be recovered by acidification of the solid with dilute HCl, followed by extraction with an organic solvent.
| Cleavage Method | Product Type | Auxiliary Recovery Yield |
| LiAlH₄ | Chiral Alcohol | >90% |
| LiOOH | Chiral Carboxylic Acid | >90% |
| MeOMgBr | Chiral Methyl Ester | >90% |
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of the (S)-4-benzyl-1,3-oxazolidin-2-one chiral auxiliary. This auxiliary provides excellent stereocontrol in a variety of asymmetric transformations, including aldol and alkylation reactions. The straightforward attachment and cleavage procedures, coupled with high product yields and diastereoselectivities, make this a valuable tool for researchers and professionals in the field of organic synthesis and drug development. The ability to recover and reuse the chiral auxiliary further enhances its utility and cost-effectiveness in the synthesis of enantiomerically pure compounds.
Phenylalaninol-Derived Catalysts: A Comprehensive Guide to Preparation and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and utilization of catalysts derived from the chiral amino alcohol, Phenylalaninol. These catalysts are instrumental in asymmetric synthesis, a critical field for the production of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries. This guide covers the synthesis of the parent amino alcohol, the preparation of key catalyst classes, and their application in stereoselective transformations, supported by quantitative data and detailed experimental procedures.
Introduction to Phenylalaninol-Derived Catalysts
Phenylalaninol, a chiral β-amino alcohol, serves as a versatile and readily available precursor for a variety of chiral catalysts. Its inherent stereochemistry provides the foundation for inducing asymmetry in chemical reactions, leading to the preferential formation of one enantiomer of a product. The most prominent class of catalysts derived from Phenylalaninol and its analogues are the oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These, along with other organocatalysts, have found widespread application in asymmetric reductions, aldol (B89426) reactions, and Diels-Alder reactions. The ability to predictably control the stereochemical outcome of a reaction makes these catalysts invaluable tools in the synthesis of complex chiral molecules.
Preparation of (S)-Phenylalaninol
The enantiomerically pure starting material, (S)-Phenylalaninol, can be prepared through the reduction of the corresponding amino acid, L-phenylalanine (B559525).
Protocol 1: Reduction of L-Phenylalanine using Li/AlCl₃
This protocol describes a method for the reduction of L-phenylalanine to L-phenylalaninol using lithium metal and aluminum chloride.
Materials:
-
L-Phenylalanine
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aluminum chloride (AlCl₃)
-
Lithium (Li) chips
-
10% NaOH solution
Procedure:
-
Preparation of Sodium L-phenylalaninate: L-phenylalanine (50.00 g, 0.30 mol) is slowly added to a sodium hydroxide solution (32 mL, 0.01 mol/mL). The mixture is stirred at 60 °C for 20 minutes. The solution is then cooled to allow for crystallization. The resulting crystals are filtered and dried.
-
Reduction: Anhydrous THF (30 mL) is charged into a reaction vessel, followed by the addition of AlCl₃ (1.80 g, 13.48 mmol). Sodium L-phenylalaninate (2.50 g, 13.37 mmol) is then slowly added. The reaction temperature is maintained at 55 °C with stirring for 1 hour, keeping the pH between 3 and 4.
-
Li chips (0.56 g, 80.00 mmol) and tert-butanol (10 mL) are added separately. The temperature is increased to 65 °C and the mixture is stirred for an additional 1.5 hours.
-
Work-up: The solvent is removed under reduced pressure. The solid residue is dissolved in 10% NaOH solution (30 mL) and stirred for 3 hours at room temperature for hydrolysis. The product, L-phenylalaninol, is then extracted and purified.[1]
Phenylalaninol-Derived Oxazaborolidine (CBS) Catalysts
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.
In Situ Preparation of the CBS Catalyst and Asymmetric Ketone Reduction
This protocol details the in situ generation of the oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol (a Phenylalaninol analogue) and its immediate use in the asymmetric reduction of acetophenone (B1666503).
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Methyl iodide
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.06 g, 0.25 mmol) and anhydrous THF (12 mL).
-
Add tetrabutylammonium borohydride (1.02 g, 4 mmol) to the flask and stir the mixture at 25 °C for 15 minutes.
-
Using a syringe, add methyl iodide (0.25 mL, 4 mmol) to the reaction mixture and continue stirring for 30 minutes to generate the borane (B79455) source.
-
In a separate flask, prepare a solution of acetophenone (0.58 mL, 5 mmol) in anhydrous THF (12 mL).
-
Add the acetophenone solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at 25 °C until the acetophenone is completely consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of 3 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield (R)-1-phenylethanol.[2]
Preparation of a Stable, Solid B-Methylated Oxazaborolidine Catalyst
This protocol describes the synthesis of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Methylboronic acid
Procedure:
-
In a flask equipped with a Dean-Stark trap, combine (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine and methylboronic acid in toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine. This solid catalyst can be stored under an inert atmosphere.[3]
Quantitative Performance Data for CBS-Catalyzed Ketone Reduction
The following table summarizes the performance of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in the borane reduction of various ketones.
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |
| Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 |
| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 |
| 2-Butanone | (R)-2-Butanol | - | 3 |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | - | 89 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | - | 85 |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | - | 91 |
Data sourced from multiple studies utilizing similar CBS catalysts derived from Phenylalaninol analogues.[2][4]
Phenylalaninol-Derived Organocatalysts in Aldol Reactions
Phenylalanine-derived organocatalysts have demonstrated efficacy in promoting asymmetric aldol reactions, a cornerstone of C-C bond formation.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by a Phenylalanine-Derived Dipeptide
This protocol outlines the use of the methyl ester of (S)-proline-(S)-phenylalanine as an organocatalyst in the asymmetric aldol reaction between cyclohexanone (B45756) and aromatic aldehydes under solvent-free conditions.
Materials:
-
Methyl ester of (S)-proline-(S)-phenylalanine ((S,S)-2)
-
Cyclohexanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ball mill
Procedure:
-
In a ball mill vessel, combine the aromatic aldehyde (1.0 mmol), cyclohexanone (5.0 mmol), and the dipeptide catalyst (S,S)-2 (0.1 mmol, 10 mol%).
-
Mill the mixture at room temperature for the specified reaction time.
-
Upon completion (monitored by TLC), the reaction mixture is directly purified by column chromatography to afford the aldol product.
Performance Data: This method has been shown to produce aldol products with high diastereo- and enantioselectivity, with diastereomeric ratios up to 91:9 (anti:syn) and enantiomeric excesses up to 95%.[5]
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide clear visualizations of experimental workflows and catalytic cycles.
Caption: Experimental workflow for in situ CBS-catalyzed asymmetric ketone reduction.
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
Conclusion
Phenylalaninol-derived catalysts are indispensable tools in modern asymmetric synthesis. Their ease of preparation, high efficiency, and the predictability of their stereochemical outcomes make them highly valuable for researchers in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the successful application of these catalysts in the synthesis of enantiomerically pure molecules for drug discovery and development. Further exploration into the development of novel Phenylalaninol-derived catalysts for a broader range of asymmetric transformations continues to be an active and promising area of research.
References
- 1. jocpr.com [jocpr.com]
- 2. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application of (S)-(-)-2-Amino-3-phenyl-1-propanol in Pharmaceutical Synthesis: Application Notes and Protocols
(S)-(-)-2-Amino-3-phenyl-1-propanol , also known as L-phenylalaninol, is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group on a chiral scaffold, allows for its incorporation into a wide range of molecular architectures. This document provides detailed application notes and experimental protocols for the use of (S)-(-)-2-Amino-3-phenyl-1-propanol in key pharmaceutical synthetic strategies, including its use as a precursor to a widely used chiral auxiliary and in the synthesis of the wakefulness-promoting agent, Solriamfetol (B1681049).
Synthesis of the Chiral Auxiliary: (S)-4-Benzyl-2-oxazolidinone
Application Notes:
(S)-(-)-2-Amino-3-phenyl-1-propanol is a common precursor for the synthesis of Evans-type chiral auxiliaries, specifically (S)-4-benzyl-2-oxazolidinone. This oxazolidinone is extensively used in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and acylations. The auxiliary is typically acylated, and the resulting imide is then subjected to diastereoselective enolate reactions. The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face, thus inducing high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved under mild conditions and recycled.
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone
This protocol is adapted from a procedure in Organic Syntheses.
Step 1: Preparation of (S)-Phenylalaninol from (S)-Phenylalanine
-
A dry, 3-L, three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to a mineral oil bubbler, and a pressure-equalized addition funnel.
-
The flask is charged with (S)-phenylalanine (165 g, 1.00 mol) and anhydrous tetrahydrofuran (B95107) (500 mL).
-
Boron trifluoride etherate (123 mL, 1.00 mol) is added dropwise to the slurry over 30 minutes with stirring.
-
The mixture is heated to reflux for 2 hours, resulting in a clear solution.
-
Borane-dimethyl sulfide (B99878) complex (110 mL of 10 M, 1.10 mol) is added carefully to the vigorously refluxing solution over 100 minutes.
-
The solution is refluxed for an additional 6 hours.
-
After cooling, the excess borane (B79455) is quenched by the slow addition of a 1:1 mixture of tetrahydrofuran and water (125 mL), followed by 5 M aqueous sodium hydroxide (B78521) (750 mL).
-
The mixture is heated at reflux for 12 hours, then cooled and filtered.
-
The filtrate is concentrated, and the resulting slurry is extracted with dichloromethane (B109758).
-
The combined organic extracts are dried, filtered, and concentrated to yield (S)-phenylalaninol, which is recrystallized from ethyl acetate.
Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone
-
A dry, 1-L, three-necked flask is equipped with a mechanical stirrer and a distillation apparatus.
-
The flask is charged with (S)-phenylalanol (151 g, 1.00 mol), anhydrous potassium carbonate (13.8 g, 0.100 mol), and diethyl carbonate (250 mL, 2.06 mol).
-
The mixture is heated in an oil bath at 135 °C with stirring until the solids dissolve.
-
Ethanol is distilled from the reaction mixture.
-
After the distillation ceases, the reaction is cooled, diluted with dichloromethane, and washed with water.
-
The organic phase is dried, filtered, and concentrated. The crude product is recrystallized from an ethyl acetate-hexane mixture to afford (S)-4-benzyl-2-oxazolidinone.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Purity/ee (%) | Reference |
| Reduction of (S)-Phenylalanine | (S)-Phenylalaninol | (S)-Phenylalanine | 73-75 | - | [1] |
| Cyclization of (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalaninol | 78-79 | >99 | [1] |
Logical Workflow for the Synthesis of (S)-4-Benzyl-2-oxazolidinone:
Caption: Workflow for the synthesis of (S)-4-benzyl-2-oxazolidinone.
Application in Asymmetric Alkylation
Application Notes:
The (S)-4-benzyl-2-oxazolidinone chiral auxiliary is widely employed to direct the stereoselective alkylation of prochiral enolates. The N-acyl derivative of the oxazolidinone is deprotonated with a strong base to form a rigid, chelated (Z)-enolate. The bulky benzyl group at the C4 position of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid, and the auxiliary can often be recovered and reused.
Experimental Protocol: Diastereoselective Allylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol is a representative example of an asymmetric alkylation using the Evans auxiliary.[2][3][4]
Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in an anhydrous solvent such as dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Add propionic anhydride (B1165640) (1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and base, then dry and concentrate the organic phase to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 equiv), dropwise to form the enolate.
-
After stirring for 30 minutes at -78 °C, add allyl iodide (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by GC or NMR analysis of the crude product. The major diastereomer is purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the mixture at room temperature until the starting material is consumed.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Quantitative Data:
| Reaction Step | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Diastereoselective Allylation | Alkylated Oxazolidinone | 98:2 | 61-77 | [4] |
| Auxiliary Cleavage | 2-Methyl-4-pentenoic acid | - | High | [2] |
Reaction Scheme for Asymmetric Alkylation:
Caption: Asymmetric alkylation using an oxazolidinone chiral auxiliary.
Synthesis of Solriamfetol
Application Notes:
(S)-(-)-2-Amino-3-phenyl-1-propanol is the enantiomer of D-phenylalaninol, the key starting material for the synthesis of Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor used to treat excessive daytime sleepiness. The synthesis of D-phenylalaninol can be achieved from the readily available L-phenylalanine through a process that inverts the stereochemistry. An efficient, three-step synthesis of Solriamfetol hydrochloride from D-phenylalaninol has been reported with a high overall yield and purity.[5] The synthesis involves protection of the amino group, formation of the carbamate (B1207046) at the hydroxyl group, and subsequent deprotection.
Experimental Protocol: Synthesis of Solriamfetol Hydrochloride
This protocol is based on a reported three-step synthesis.[5]
Step 1: N-Boc Protection of D-Phenylalaninol
-
To a solution of D-phenylalaninol (1.0 equiv) in dichloromethane, add di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) (1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure. The crude N-Boc-D-phenylalaninol can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Carbamate Formation
-
Dissolve N-Boc-D-phenylalaninol (1.0 equiv) in an appropriate solvent (e.g., toluene).
-
Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equiv) and stir the mixture.
-
After activation is complete, add aqueous ammonia (B1221849) to the reaction mixture and stir vigorously until the carbamoylation is complete.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-Solriamfetol.
Step 3: Deprotection and Salt Formation
-
Dissolve the N-Boc-Solriamfetol in a suitable solvent such as isopropyl alcohol or water.
-
Add a solution of hydrochloric acid and stir the mixture. The reaction can be heated to facilitate deprotection.
-
Upon completion of the reaction, the Solriamfetol hydrochloride product will precipitate.
-
Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.
Quantitative Data:
| Step | Product | Starting Material | Overall Yield (%) | Purity (%) | Reference |
| Three-Step Synthesis | Solriamfetol Hydrochloride | D-Phenylalaninol | 82 | >99.95 | [5] |
Synthetic Pathway for Solriamfetol:
Caption: Synthesis of Solriamfetol from D-Phenylalaninol.
Other Notable Applications
-
Amprenavir: (S)-(-)-2-Amino-3-phenyl-1-propanol is a structural component of the HIV protease inhibitor Amprenavir. The synthesis of Amprenavir is a complex, multi-step process. While a direct, linear synthesis starting from L-phenylalaninol is not the most common route, derivatives of L-phenylalanine are used to construct the chiral core of the molecule. Synthetic strategies often involve the stereoselective opening of a chiral epoxide derived from cinnamyl alcohol, followed by the introduction of the sulfonamide and carbamate moieties.
-
Palladium-Catalyzed Asymmetric Allylic Amination: Chiral ligands for transition metal catalysis can be synthesized from (S)-(-)-2-Amino-3-phenyl-1-propanol. These ligands are then used to induce enantioselectivity in reactions such as palladium-catalyzed allylic amination. This reaction is a powerful tool for the formation of chiral amines, which are prevalent in many pharmaceutical compounds. The ligand, derived from the chiral amino alcohol, coordinates to the palladium center and creates a chiral environment that directs the nucleophilic attack of an amine to one of the two enantiotopic termini of the π-allyl palladium intermediate.
References
Application Notes and Protocols for the Quantification of 2-Amino-3-phenylpropan-1-ol using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-amino-3-phenylpropan-1-ol (also known as Phenylalaninol) using High-Performance Liquid Chromatography (HPLC). Given the chiral nature of this compound, both achiral (reversed-phase) and chiral separation methods are presented. These protocols are designed to serve as a comprehensive guide for method development, validation, and routine analysis in research and quality control settings.
Achiral Quantification using Reversed-Phase HPLC (RP-HPLC)
This method is suitable for determining the total concentration of this compound in a sample without separating its enantiomers. A standard C18 column is utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier.
Experimental Protocol: RP-HPLC with UV Detection
a. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or a suitable buffer salt (e.g., sodium phosphate).
-
Standard of this compound.
b. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common starting point is a ratio of 80:20 (aqueous:organic).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Due to the phenyl group, detection can be performed in the range of 205-220 nm for higher sensitivity or around 254 nm.[3][4]
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent similar to the mobile phase).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Dissolve the sample in the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Expected Performance (Based on Structurally Similar Compounds)
The following table summarizes typical quantitative data for the analysis of compounds structurally related to this compound, such as phenylalanine, using RP-HPLC.[3][5][6] These values should be established and validated for this compound in your specific laboratory setting.
| Parameter | Expected Value |
| Retention Time (t_R) | 2 - 10 min (highly dependent on mobile phase composition) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Chiral Separation and Quantification using Chiral HPLC
This method is essential for determining the enantiomeric purity of this compound, which is critical in pharmaceutical applications.[7] A chiral stationary phase (CSP) is used to resolve the (R)- and (S)-enantiomers.
Experimental Protocol: Chiral HPLC with UV Detection
a. Instrumentation and Materials:
-
HPLC system as described for RP-HPLC.
-
Chiral stationary phase column (e.g., polysaccharide-based or teicoplanin-based).[8][9]
-
HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol, and methanol.
-
Amine modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) may be required to improve peak shape.
b. Chromatographic Conditions (Normal Phase):
-
Mobile Phase: A mixture of n-hexane and an alcohol such as isopropanol or ethanol. A typical starting ratio is 90:10 (n-hexane:IPA). The ratio can be adjusted to optimize separation. A small amount of an amine modifier (e.g., 0.1% DEA) can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Prepare a stock solution of racemic this compound and the individual enantiomer standards in the mobile phase.
-
Dissolve the sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Data Presentation: Expected Performance for Chiral Separation
The following table outlines the expected performance characteristics for the chiral separation of amino alcohols similar to this compound.
| Parameter | Expected Value |
| Retention Times (t_R1, t_R2) | 5 - 20 min |
| Resolution (R_s) | > 1.5 |
| Linearity (R²) | > 0.995 |
| Enantiomeric Purity (%ee) | Dependent on sample |
| Precision (%RSD) | < 2% |
Mandatory Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
References
- 1. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Synthesis and Utility of Unnatural Tripeptides Incorporating 2-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of unnatural tripeptides containing the non-proteinogenic amino alcohol, 2-amino-3-phenylpropan-1-ol (phenylalaninol). The incorporation of such unnatural building blocks into peptide scaffolds is a key strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor binding, and improve pharmacokinetic profiles. A significant application highlighted is the potential for these tripeptides to act as enhancers of existing antibiotics against resistant bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
Standard peptides composed of natural amino acids often suffer from poor metabolic stability and limited conformational diversity. The introduction of unnatural amino acids, like this compound, offers a pathway to overcome these limitations. Phenylalaninol, a reduced analog of phenylalanine, introduces a hydroxyl group in place of the carboxylic acid, which can alter hydrogen bonding networks and overall peptide conformation. One promising application is in the development of adjuvants for antibiotics. For instance, an unnatural tripeptide incorporating (S)-(-)-2-amino-3-phenyl-1-propanol has been shown to enhance the antimicrobial activity of methicillin (B1676495) against MRSA. This suggests a mechanism of action that may involve disruption of the bacterial cell wall synthesis pathway or potentiation of the antibiotic's effect on its target, Penicillin-Binding Protein 2a (PBP2a).
Synthetic Strategy
The synthesis of tripeptides containing this compound can be efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A key consideration is the protection of the primary alcohol of the phenylalaninol moiety. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) group, provides robust protection that is orthogonal to the Fmoc/tBu strategy. The silyl ether is stable under the basic conditions required for Fmoc-group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid).
The proposed synthetic route involves the following key stages:
-
Preparation of the Unnatural Building Block: Synthesis of Fmoc- and O-silyl-protected this compound.
-
Solid-Phase Peptide Synthesis: Stepwise assembly of the tripeptide on a solid support using standard Fmoc-SPPS cycles.
-
Cleavage and Deprotection: Release of the peptide from the resin with concomitant removal of all protecting groups.
-
Purification and Characterization: Purification of the crude peptide by reverse-phase HPLC and characterization by mass spectrometry and HPLC.
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-O-TBDMS-2-amino-3-phenylpropan-1-ol
This protocol describes the preparation of the protected amino alcohol building block required for SPPS.
Materials:
-
(S)-(-)-2-amino-3-phenyl-1-propanol
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Fmoc Protection:
-
Dissolve (S)-(-)-2-amino-3-phenyl-1-propanol (1.0 eq) in a 1:1 mixture of DCM and 10% aqueous NaHCO₃.
-
Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-2-amino-3-phenylpropan-1-ol.
-
-
Silyl Ether Protection:
-
Dissolve the N-Fmoc-2-amino-3-phenylpropan-1-ol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to obtain N-Fmoc-O-TBDMS-2-amino-3-phenylpropan-1-ol.
-
Protocol 2: Solid-Phase Synthesis of a Model Tripeptide (e.g., Ala-Phe-Phenylalaninol)
This protocol outlines the manual SPPS of a model tripeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Phe-OH
-
N-Fmoc-O-TBDMS-2-amino-3-phenylpropan-1-ol
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
DMF
-
DCM
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
First Amino Acid (Phenylalaninol) Coupling:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: In a separate vial, pre-activate N-Fmoc-O-TBDMS-2-amino-3-phenylpropan-1-ol (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Cycles for Phe and Ala):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid (Fmoc-Phe-OH, then Fmoc-Ala-OH in the subsequent cycle) using the same pre-activation and coupling procedure as in step 2.
-
Wash the resin with DMF (3x) and DCM (3x) after each coupling.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from the final amino acid (Ala) with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 3: Peptide Purification and Characterization
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final tripeptide as a white powder.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final product by analytical RP-HPLC (should be >95%).
-
Data Presentation
The following tables summarize expected data for the synthesis of the model tripeptide Ala-Phe-Phenylalaninol.
Table 1: Synthesis Parameters and Expected Results
| Parameter | Value | Notes |
| Resin | Rink Amide MBHA | For C-terminal amide functionality |
| Resin Loading | 0.5 mmol/g | Typical loading for this resin |
| Scale | 0.1 mmol | |
| Coupling Reagents | HBTU/DIPEA | Standard coupling reagents for Fmoc-SPPS |
| Deprotection Reagent | 20% Piperidine in DMF | Standard for Fmoc removal |
| Cleavage Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O | Standard cleavage cocktail |
| Crude Peptide Yield | 70-85% | Expected yield based on similar syntheses |
| Purity (Crude) | 60-75% | Typical purity before HPLC |
| Purified Peptide Yield | 25-40% | Expected yield after purification |
| Purity (Purified) | >95% | Target purity for biological assays |
Table 2: Characterization Data for Ala-Phe-Phenylalaninol
| Analysis | Expected Result |
| Molecular Formula | C₂₁H₂₈N₄O₃ |
| Monoisotopic Mass | 384.2161 g/mol |
| Observed Mass (ESI-MS) | [M+H]⁺ = 385.2234 |
| HPLC Retention Time | Dependent on specific column and gradient |
Visualization of Key Processes
Caption: Workflow for the synthesis of an unnatural tripeptide containing this compound.
Caption: Proposed mechanism for tripeptide enhancement of methicillin activity against MRSA.
Application Notes and Protocols: Phenylalaninol-Derived Chiral Schiff Base Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of chiral Schiff base ligands derived from phenylalaninol. Phenylalaninol, a chiral amino alcohol, serves as a valuable building block for the creation of ligands that are highly effective in asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below are based on established methodologies for the synthesis of these ligands and their metal complexes, with a focus on their application in enantioselective reactions.
Introduction
Chiral Schiff base ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[1] The inherent chirality of natural amino acids and their derivatives, such as phenylalaninol, can be effectively transferred to a catalyst, influencing the stereochemical outcome of a chemical reaction. Schiff bases derived from phenylalaninol, particularly when complexed with transition metals, have demonstrated significant potential as catalysts in a variety of organic transformations.[2]
These ligands are typically synthesized through the condensation of a primary amine with a carbonyl compound.[3] The resulting imine or azomethine (-C=N-) group is a key feature of Schiff bases.[3] The ease of their preparation and the ability to tune their steric and electronic properties by modifying the aldehyde and amine precursors make them highly attractive for the development of tailored catalysts.
This document will focus on the synthesis of a representative chiral Schiff base ligand from (S)-phenylalaninol and salicylaldehyde (B1680747), its complexation with copper(II), and its application as a catalyst in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction of significant importance in organic synthesis.
Synthesis of Chiral Schiff Base Ligand and its Copper(II) Complex
The synthesis of chiral Schiff base ligands from phenylalaninol typically involves the condensation reaction with a suitable aldehyde, often a salicylaldehyde derivative, to form a tridentate or tetradentate ligand. This ligand can then be complexed with a metal salt, such as copper(II) acetate (B1210297), to generate the active catalyst.
Experimental Protocol: Synthesis of (S)-2-(((2-hydroxy-1-phenylethyl)imino)methyl)phenol
This protocol describes the synthesis of a chiral Schiff base ligand from (S)-phenylalaninol and salicylaldehyde.
Materials:
-
(S)-Phenylalaninol
-
Salicylaldehyde
-
Glacial Acetic Acid (catalyst)
-
n-Hexane
Procedure:
-
Dissolve (S)-phenylalaninol (1 mmol) in methanol (20 mL).
-
To this solution, add salicylaldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2 drops).[4]
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The resulting yellow precipitate is the chiral Schiff base ligand.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from a mixture of ethanol and n-hexane to obtain the pure ligand.[5]
Experimental Protocol: Synthesis of the Copper(II) Complex
This protocol details the formation of the copper(II) complex with the synthesized chiral Schiff base ligand.
Materials:
-
(S)-2-(((2-hydroxy-1-phenylethyl)imino)methyl)phenol (Schiff base ligand)
-
Copper(II) Acetate Monohydrate
-
Ethanol
Procedure:
-
Dissolve the synthesized Schiff base ligand (1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in ethanol (20 mL).
-
Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid is the copper(II)-Schiff base complex.
-
Filter the complex, wash with cold ethanol, and dry under vacuum.
Application in Asymmetric Catalysis: The Henry Reaction
The asymmetric Henry (nitroaldol) reaction is a powerful method for the enantioselective synthesis of β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Chiral copper(II) complexes of Schiff bases derived from amino alcohols have proven to be effective catalysts for this transformation.[6][7]
Experimental Protocol: Asymmetric Henry Reaction
This protocol outlines a general procedure for the asymmetric Henry reaction catalyzed by the prepared copper(II)-Schiff base complex.
Materials:
-
Copper(II)-Schiff base complex (catalyst)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Isopropanol (B130326) (solvent)
-
Triethylamine (B128534) (base)
Procedure:
-
In a reaction vessel, dissolve the copper(II)-Schiff base complex (0.05 mmol) in isopropanol (2 mL).
-
Add the aromatic aldehyde (1.0 mmol) to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add nitromethane (2.0 mmol) followed by the slow addition of triethylamine (0.1 mmol).
-
Stir the reaction mixture at the chosen temperature for the specified time (typically 24-72 hours), monitoring by TLC.
-
Upon completion, quench the reaction by adding dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (e.e.) of the β-nitro alcohol product by chiral HPLC analysis.
Data Presentation
The performance of the phenylalaninol-derived chiral Schiff base copper(II) catalyst in the asymmetric Henry reaction can be summarized in the following table. The data represents typical results obtained for the reaction between various aromatic aldehydes and nitromethane.
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | 25 | 48 | 75 | 85 |
| 2 | 4-Nitrobenzaldehyde | 25 | 24 | 90 | 92 |
| 3 | 4-Chlorobenzaldehyde | 0 | 72 | 82 | 88 |
| 4 | 2-Naphthaldehyde | 25 | 48 | 78 | 80 |
Visualizations
Synthesis of a Phenylalaninol-Derived Schiff Base Ligand
Caption: Synthetic pathway for a chiral Schiff base from phenylalaninol.
Catalytic Cycle of the Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Conclusion
Chiral Schiff base ligands derived from phenylalaninol are valuable tools for asymmetric catalysis. The straightforward synthesis of these ligands and their metal complexes, coupled with their effectiveness in promoting enantioselective transformations such as the Henry reaction, makes them highly relevant to researchers in academia and the pharmaceutical industry. The protocols and data presented herein provide a foundation for the utilization of these catalysts in the development of efficient and stereoselective synthetic methodologies. Further exploration and modification of the ligand structure are anticipated to lead to even more active and selective catalysts for a broader range of applications.
References
- 1. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 4. [PDF] Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. researchgate.net [researchgate.net]
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-yield, enantioselective synthesis of valuable 1,2-amino alcohols from the renewable starting material, L-phenylalanine. Both a state-of-the-art enzymatic cascade and a traditional chemical reduction method are presented, allowing for comparison and selection of the most suitable method for specific applications. Enantiomerically pure 1,2-amino alcohols are critical building blocks in the synthesis of numerous pharmaceuticals and serve as chiral auxiliaries in asymmetric synthesis.
Route 1: Multi-Enzyme Cascade Synthesis
This section details a biocatalytic approach that leverages a series of enzymatic reactions to convert L-phenylalanine into either 2-phenylglycinol or phenylethanolamine with high yields and exceptional enantiopurity.[1][2][3][4] This method offers a sustainable alternative to traditional chemical syntheses, operating under mild reaction conditions and minimizing waste.[4]
Overview of the Enzymatic Cascade
The overall strategy involves a two-part process. First, L-phenylalanine is converted to a key intermediate, (R)- or (S)-1-phenylethane-1,2-diol, through a two-pot, four-step sequential cascade. This diol intermediate is then used in one of two divergent, one-pot cascades to produce the target amino alcohol.
Quantitative Data Summary
| Starting Material | Intermediate | Overall Yield (Diol) | Enantiomeric Excess (ee) of Diol | Final Product | Overall Yield (from L-Phe) | Enantiomeric Excess (ee) of Final Product | Reference |
| L-Phenylalanine | (R)-1-Phenylethane-1,2-diol | 75% | >99% | (S)-Phenylglycinol | 61% | >99.4% | [1] |
| L-Phenylalanine | (R)-1-Phenylethane-1,2-diol | 75% | >99% | (R)-Phenylethanolamine | 69% | >99.9% | [1] |
| L-Phenylalanine | (S)-1-Phenylethane-1,2-diol | 70% | 98-99% | - | - | - | [1] |
Experimental Protocols
Part 1: Synthesis of (R)-1-Phenylethane-1,2-diol from L-Phenylalanine
This procedure involves a two-pot, four-step sequential biocatalytic cascade.
Pot 1: Deamination and Decarboxylation
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 507 mg (3.1 mmol) of L-phenylalanine in 150 mL of 50 mM KPi buffer (pH 8.0).
-
pH Adjustment: Adjust the pH of the mixture to 9.0–10.0 by adding 10 M KOH.
-
Enzyme Addition: Add 3 g of lyophilized E. coli whole-cells overexpressing tyrosine ammonia (B1221849) lyase (TAL).
-
Incubation: Incubate the reaction mixture at 30 °C with shaking at 170 rpm for 24 hours.
-
Intermediate Formation: Following the deamination to cinnamic acid, add the decarboxylase enzyme to facilitate the formation of styrene (B11656).
Pot 2: Epoxidation and Hydrolysis
-
Intermediate Extraction: After the first two steps, perform an intermediate extraction of the styrene formed.
-
Enantioselective Epoxidation: The styrene intermediate is subjected to enantioselective epoxidation.
-
Enantioselective Hydrolysis: Subsequently, enantioselective hydrolysis is carried out to yield (R)-1-phenylethane-1,2-diol. This step utilizes lyophilized E. coli cells expressing an epoxide hydrolase from Solanum tuberosum.[3]
-
Work-up and Isolation: The final product, (R)-1-phenyl-1,2-diol, is isolated with an overall yield of 75% and an enantiomeric excess of >99%.[1]
Part 2A: Synthesis of (S)-Phenylglycinol from (R)-1-Phenylethane-1,2-diol
This is a one-pot, interconnected two-step cascade.
-
Reaction Setup: Prepare a reaction mixture containing the (R)-1-phenylethane-1,2-diol intermediate.
-
Enzyme Addition: Add an alcohol dehydrogenase to oxidize the diol to 2-hydroxy-acetophenone. Concurrently, add a transaminase to aminate the ketone to the desired (S)-phenylglycinol. The addition of an alanine (B10760859) dehydrogenase makes the process redox-self-sufficient.[1][4]
-
Isolation: The final product, (S)-phenylglycinol, is isolated in an 81% yield with an enantiomeric excess of >99.4%.[1]
Part 2B: Synthesis of (R)-Phenylethanolamine from (R)-1-Phenylethane-1,2-diol
This is a one-pot, two-step cascade.
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add 37.5 mL of 2 M ammonium (B1175870) formate (B1220265) buffer (pH 8.5), 16 mL of H₂O, 49 mg of NAD⁺ (1 mM), 7.3 mg of a catalase (0.1 mg/mL), and 104 mg of (R)-1-phenylethane-1,2-diol. Adjust the pH to 8.5 with ammonia.[1]
-
Enzyme Addition: Add an alcohol oxidase to convert the diol to (R)-2-hydroxy-2-phenylacetaldehyde. Subsequently, add an amine dehydrogenase for the reductive amination step. A formate dehydrogenase is also required to provide the reducing equivalents.[1]
-
Incubation: The total reaction volume should be 73 mL. Incubate the mixture at 30 °C for 70 hours.[1]
-
Isolation: (R)-phenylethanolamine is isolated in a 92% yield with an enantiomeric excess of >99.9%.[1]
Workflow Diagrams
References
Application Notes: The Role of 2-Amino-3-phenylpropan-1-ol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropan-1-ol, commonly known as L-Phenylalaninol, is a chiral β-amino alcohol derived from the natural amino acid L-phenylalanine. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, combined with a defined stereocenter, makes it a valuable and versatile molecule in the field of asymmetric organocatalysis. While it serves as a crucial chiral building block for complex pharmaceuticals, its direct and indirect roles in catalyzing stereoselective transformations are of significant interest.[1][2]
These application notes provide an overview of the key organocatalytic reactions where L-Phenylalaninol and its derivatives function as efficient catalysts. Detailed protocols for representative reactions are included, along with quantitative data to guide experimental design.
Application Note 1: Enantioselective Addition of Dialkylzinc Reagents to Aldehydes
Principle and Application
Chiral β-amino alcohols, including L-Phenylalaninol and its derivatives, are highly effective ligands for catalyzing the enantioselective addition of dialkylzinc reagents (e.g., diethylzinc) to prochiral aldehydes. This reaction is a cornerstone of asymmetric synthesis, providing reliable access to optically active secondary alcohols, which are prevalent motifs in natural products and pharmaceutical agents. The amino alcohol acts as a chiral ligand, forming a transient zinc-complex that directs the facial attack of the alkyl group onto the aldehyde carbonyl, thereby controlling the stereochemistry of the product.
Data Presentation
The following table summarizes the performance of various β-amino alcohol catalysts, including those derived from or structurally related to phenylalaninol, in the enantioselective ethylation of aldehydes.
| Catalyst/Ligand (mol%) | Aldehyde | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Camphor-derived β-amino alcohol (2) | Benzaldehyde | Hexane (B92381) | 0.25 | RT | 95 | 94 (R) | [3] |
| Camphor-derived β-amino alcohol (2) | 4-Chlorobenzaldehyde | Hexane | 0.25 | RT | 98 | 92 (R) | [3] |
| Camphor-derived β-amino alcohol (2) | 4-Methoxybenzaldehyde | Hexane | 0.25 | RT | 94 | 91 (R) | [3] |
| Camphor-derived β-amino alcohol (2) | Cinnamaldehyde | Hexane | 0.25 | RT | 88 | 85 (R) | [3] |
| Fructose-derived β-amino alcohol (20) | Benzaldehyde | Hexane | 3 | 0 | 100 | 96 (S) | [4] |
| Fructose-derived β-amino alcohol (20) | o-Methylbenzaldehyde | Hexane | 3 | 0 | 95 | 92 (S) | [4] |
Logical Relationship Diagram
Caption: Derivation of catalysts from L-Phenylalanine.
Experimental Protocol: General Procedure for Enantioselective Ethylation of Benzaldehyde
This protocol is a general representation based on common procedures for this reaction type.[4]
Materials:
-
Chiral β-amino alcohol ligand (e.g., L-Phenylalaninol derivative) (2-20 mol%)
-
Anhydrous Hexane or Toluene
-
Titanium (IV) isopropoxide (Ti(OiPr)₄) (optional, but often used)
-
Diethylzinc (B1219324) (Et₂Zn), 1.0 M solution in hexanes
-
Aromatic or aliphatic aldehyde (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stirring bar
-
Syringes and needles
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral β-amino alcohol ligand (e.g., 0.05 mmol, 20 mol%). Dissolve the ligand in anhydrous hexane (0.25 mL).
-
Titanium Additive (if used): Add Ti(OiPr)₄ (e.g., 1.4 eq) to the ligand solution and stir at room temperature for 30 minutes.
-
Reaction Setup: Cool the flask to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Reagents: Slowly add the diethylzinc solution (e.g., 3.0 equiv) to the flask via syringe, followed by the dropwise addition of the aldehyde (e.g., 0.25 mmol, 1.0 equiv).
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-24 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient). Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC analysis.
Proposed Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for diethylzinc addition.
Application Note 2: Asymmetric Michael Addition Reactions
Principle and Application
Simple primary β-amino alcohols derived from amino acids can function as effective bifunctional organocatalysts in asymmetric Michael additions.[5] The primary amine group activates the carbonyl donor (e.g., an aldehyde or ketone) via enamine formation, increasing its nucleophilicity. The hydroxyl group can then participate in directing the Michael acceptor through hydrogen bonding, leading to a highly organized, chiral transition state that controls the stereochemical outcome. This methodology provides access to enantioenriched γ-nitro aldehydes or succinimide (B58015) derivatives, which are valuable synthetic intermediates.
Data Presentation
The following table summarizes the results for the Michael addition of isobutyraldehyde (B47883) to various acceptors, catalyzed by phenylalanine-derived dipeptides, which function similarly to simple amino alcohols.
| Catalyst (mol%) | Acceptor | Base (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Phe-β-Ala (10) | N-Phenylmaleimide | NaOH (10) | 24 | 93 | 82 | [6] |
| Phe-β-Ala (10) | N-Ethylmaleimide | NaOH (10) | 24 | 85 | 80 | [6] |
| Phe-β-Ala (10) | N-Benzylmaleimide | NaOH (10) | 24 | 88 | 78 | [6] |
| Phe-β-Ala-derived (10) | trans-β-Nitrostyrene | DMAP (10) | 24 | 95 | 92 | [6] |
| Phe-β-Ala-derived (10) | 4-Chloro-β-nitrostyrene | DMAP (10) | 24 | 92 | 90 | [6] |
Experimental Protocol: General Procedure for Michael Addition of Isobutyraldehyde to a Maleimide (B117702)
This protocol is based on the general method described in the literature.[6]
Materials:
-
Phenylalanine-derived dipeptide catalyst (e.g., Phe-β-Ala) (10 mol%)
-
Base (e.g., NaOH or DMAP) (10 mol%)
-
N-substituted maleimide (1.0 equiv)
-
Isobutyraldehyde (5.5 equiv)
-
Solvent (e.g., Dichloromethane or solvent-free)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the dipeptide catalyst (0.05 mmol, 10 mol%), the base (0.05 mmol, 10 mol%), and the N-substituted maleimide (0.5 mmol, 1.0 equiv).
-
Addition of Aldehyde: Add the isobutyraldehyde (2.75 mmol, 5.5 equiv). If using a solvent, add it at this stage (e.g., 1.0 mL DCM).
-
Reaction: Stir the reaction mixture vigorously at ambient temperature for up to 24 hours. Monitor the reaction progress by TLC.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to afford the desired Michael adduct.
-
Analysis: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Application Note 3: Asymmetric Aldol (B89426) Reactions using Phenylalanine-Derived Peptides
Principle and Application
The direct asymmetric aldol reaction is a powerful tool for C-C bond formation. While L-proline is the archetypal catalyst, peptides incorporating phenylalanine have emerged as highly effective and tunable organocatalysts.[7][8] In these systems, a terminal proline residue typically forms the catalytic enamine intermediate with a ketone donor, while the adjacent phenylalanine and other amino acid residues create a defined chiral pocket. This chiral environment precisely controls the facial selectivity of the subsequent addition to an aldehyde acceptor, resulting in high diastereo- and enantioselectivity.
Data Presentation
The following table summarizes the performance of a phenylalanine-containing dipeptide catalyst in the asymmetric aldol reaction.
| Catalyst (mol%) | Ketone | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) | Reference |
| (S,S)-Pro-Phe-OMe (20) | Cyclohexanone | 4-Nitrobenzaldehyde | 12 | 99 | 91:9 | 95 | [7] |
| (S,S)-Pro-Phe-OMe (20) | Cyclohexanone | 4-Chlorobenzaldehyde | 12 | 89 | 89:11 | 92 | [7] |
| (S,S)-Pro-Phe-OMe (20) | Cyclohexanone | Benzaldehyde | 24 | 85 | 85:15 | 88 | [7] |
| (S,S)-Pro-Phe-OMe (20) | Acetone | 4-Nitrobenzaldehyde | 48 | 75 | - | 70 | [7] |
Experimental Protocol: General Procedure for a Solvent-Free Asymmetric Aldol Reaction
This protocol is based on procedures for peptide-catalyzed aldol reactions, often performed under solvent-free or neat conditions.
Materials:
-
Phenylalanine-containing peptide catalyst (e.g., H-Pro-Phe-Asp-NH₂) (1-30 mol%)
-
Ketone (e.g., Cyclohexanone) (4.0 equiv)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 equiv)
-
Vial or round-bottom flask
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: To a vial, add the aldehyde (0.1 mmol, 1.0 equiv), the ketone (0.4 mmol, 4.0 equiv), and the peptide catalyst (e.g., 0.03 mmol, 30 mol%).
-
Reaction: Stir the neat (solvent-free) mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column.
-
Isolation and Analysis: Purify by flash chromatography (e.g., using n-hexane/ethyl acetate) to afford the aldol product. Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
General Organocatalysis Workflow Diagram
Caption: General workflow for an organocatalytic reaction.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical and Enzymatic Mechanosynthesis of Organocatalytic Peptide Materials Based on Proline and Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Amino-3-phenylpropan-1-ol for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropan-1-ol, also known as L-Phenylalaninol, is a chiral amino alcohol with significant applications in pharmaceutical synthesis and as a chiral building block. Due to its polar nature, attributed to the primary amine (-NH2) and hydroxyl (-OH) functional groups, it exhibits low volatility and poor thermal stability, making it unsuitable for direct analysis by gas chromatography (GC).
To overcome these limitations, derivatization is a mandatory sample preparation step. This process involves chemically modifying the polar functional groups to create a new, less polar, more volatile, and thermally stable compound that exhibits improved chromatographic behavior. The most common derivatization strategies for amino alcohols are silylation and acylation, which effectively "cap" the active hydrogens, leading to sharp, symmetrical peaks and enabling sensitive and reliable quantification by GC, often coupled with mass spectrometry (GC-MS).
Derivatization Strategies
The primary goal of derivatization is to replace the active hydrogen atoms in the amine and hydroxyl groups with nonpolar moieties.[1] This enhances volatility and thermal stability while minimizing undesirable interactions with the stationary phase of the GC column.[2]
Silylation
Silylation is a robust and widely used technique for the derivatization of compounds containing active hydrogens.[1] The reaction involves the replacement of these hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, reacting with both the amine and hydroxyl groups of this compound to form a di-TMS derivative.[2][3] The by-products of these reactions are volatile and typically do not interfere with the chromatographic analysis.[2]
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For GC applications, perfluoroacyl groups are preferred as they significantly increase the volatility of the derivative and can enhance sensitivity when using an electron capture detector (ECD). Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react readily with both the amine and hydroxyl groups to form stable, volatile esters and amides. This dual derivatization is crucial for achieving good peak shape and analytical performance.
Quantitative Data Summary
The following table summarizes representative chromatographic data for the analysis of a derivatized compound structurally similar to this compound. The data is based on the analysis of Phenylalanine derivatives, which serve as a close proxy for estimating the performance of Phenylalaninol derivatives under similar conditions.
| Derivative Type | Derivatizing Reagent | GC Column | Oven Temperature Program | Expected Retention Time (min) | Detector | Reference |
| Trimethylsilyl (TMS) | MSTFA | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5), 30m x 0.25mm x 0.25µm | 70°C (1 min hold), ramp to 280°C at 30°C/min, hold for 5 min | ~14 - 16 | MS | [3][4] |
| Pentafluoropropionyl (PFP) | PFPA | 5% Phenyl Polysiloxane (e.g., DB-5), 30m x 0.25mm x 0.25µm | 100°C (2 min hold), ramp to 250°C at 10°C/min | ~10 - 12 | MS / FID | [5] |
Note: Retention times are estimates based on structurally related compounds and will vary depending on the specific instrument, column, and analytical conditions.
Visualized Workflows and Reactions
The following diagrams illustrate the general workflow for derivatization and the chemical transformations involved.
Caption: General workflow for sample derivatization and subsequent GC-MS analysis.
Caption: Chemical derivatization pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the silylation and acylation of this compound.
Protocol 1: Silylation using MSTFA
Objective: To derivatize this compound with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis.
Materials:
-
This compound standard
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine or Acetonitrile (B52724) (Anhydrous, GC grade)
-
Reacti-Vials™ or other suitable glass reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Pipette an aliquot (e.g., 100 µL of a 1 mg/mL solution) into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). It is critical to remove all residual water and solvent.
-
Derivatization Reaction:
-
Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.[6]
-
Cooling and Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution for analysis.
-
Suggested GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Oven Program: Initial temperature 70°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.[4]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Objective: To derivatize this compound with trifluoroacetic anhydride (TFAA) for GC analysis.
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate (B1210297) or Dichloromethane (Anhydrous, GC grade)
-
Reacti-Vials™ or other suitable glass reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound. Pipette an aliquot containing approximately 100 µg of the analyte into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 200 µL of anhydrous ethyl acetate to the dried residue.
-
Add 100 µL of TFAA to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 60°C for 30 minutes in a heating block.
-
Post-Reaction Workup:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a known volume (e.g., 200 µL) of ethyl acetate or another suitable solvent for injection.
-
-
Analysis: Inject 1 µL of the final solution into the GC system.
Suggested GC-FID/MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, then ramp at 15°C/min to 260°C and hold for 5 minutes.
-
Detector (FID): 280°C.
-
Detector (MS): Transfer line 270°C, Ion Source 230°C, EI at 70 eV.
Conclusion
Both silylation and acylation are highly effective methods for the derivatization of this compound, enabling robust and sensitive analysis by gas chromatography. The choice between the methods may depend on laboratory preference, available reagents, and detector type. Silylation with MSTFA is a very common and straightforward one-step reaction. Acylation with fluorinated anhydrides can offer enhanced sensitivity with ECD and produces very volatile derivatives. The provided protocols serve as a comprehensive guide for developing a reliable analytical method for the quantification of this compound in various research and development settings. Method optimization, particularly of incubation time and temperature, may be required to achieve maximum derivatization efficiency for specific sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenylalaninol Synthesis from Baylis-Hillman Adducts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Phenylalaninol synthesis from Baylis-Hillman adducts. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Phenylalaninol from Baylis-Hillman adducts?
The synthesis of Phenylalaninol from Baylis-Hillman adducts is typically a multi-step process. The initial Baylis-Hillman reaction, a carbon-carbon bond-forming reaction, couples an activated alkene with an aldehyde (e.g., benzaldehyde) in the presence of a nucleophilic catalyst. The resulting adduct, a functionalized allylic alcohol, then undergoes further transformations, including reduction and amination, to yield the final Phenylalaninol product.
Q2: What are the most significant challenges in the Baylis-Hillman reaction itself?
The primary challenge of the Baylis-Hillman reaction is its often slow reaction rate, which can range from hours to several days. Other common issues include side reactions such as the dimerization of the activated alkene, and difficulties in achieving high stereoselectivity in asymmetric syntheses. Careful selection of catalysts, solvents, and reaction conditions is crucial to mitigate these problems.
Q3: How can the yield of the initial Baylis-Hillman adduct be improved?
Several strategies can be employed to enhance the yield of the Baylis-Hillman adduct. The choice of catalyst is critical; while DABCO is commonly used, phosphines or other tertiary amines may offer better performance for specific substrates.[1] Optimizing the solvent system, for instance, by using aqueous media or ionic liquids, can also accelerate the reaction and improve yields. Additionally, for substrates prone to polymerization, the slow and controlled addition of the activated alkene can minimize the formation of unwanted side products.
Q4: What methods are used to convert the Baylis-Hillman adduct to Phenylalaninol?
The conversion of the Baylis-Hillman adduct to Phenylalaninol typically involves two key steps:
-
Reduction: The carbonyl group of the adduct is reduced to a hydroxyl group, and the carbon-carbon double bond is saturated. This can be achieved using various reducing agents.
-
Amination: An amino group is introduced. This can be accomplished through methods like allylic amination of the corresponding allylic alcohol derived from the Baylis-Hillman adduct.
Troubleshooting Guides
Problem 1: Low Yield of Baylis-Hillman Adduct
| Potential Cause | Troubleshooting Solution |
| Slow Reaction Rate | - Increase catalyst loading (e.g., from 10 mol% to 20 mol%).- Screen alternative catalysts such as DBU, DMAP, or phosphines.[1]- Employ activating conditions, such as the use of protic solvents (e.g., water, octanol) or high pressure. |
| Catalyst Deactivation | - Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.- In some cases, slow addition of the catalyst over the course of the reaction can maintain its activity. |
| Side Reactions (e.g., Dimerization) | - Slowly add the activated alkene to the reaction mixture containing the aldehyde and catalyst.- Lower the reaction temperature to disfavor side reactions. |
| Unfavorable Equilibrium | - Use a stoichiometric amount of a base catalyst in an aqueous medium to drive the reaction forward. |
Problem 2: Poor Diastereoselectivity in the Reduction Step
| Potential Cause | Troubleshooting Solution |
| Non-selective Reducing Agent | - For diastereoselective reduction of the carbonyl group, consider using a combination of NaBH₄ and a Lewis acid like CeCl₃·7H₂O.[2]- For reduction of the double bond, heterogeneous catalytic hydrogenation using Pd/C can provide good diastereoselectivity.[3] |
| Substrate Conformation | - The inherent stereochemistry of the Baylis-Hillman adduct will influence the diastereoselectivity of the reduction. Protecting the hydroxyl group prior to reduction can alter the facial bias of the hydride attack. |
Problem 3: Low Yield or Side Products in the Amination Step
| Potential Cause | Troubleshooting Solution |
| Poor Leaving Group (for allylic amination) | - Convert the allylic alcohol of the Baylis-Hillman adduct to a better leaving group, such as an acetate (B1210297) or a halide, to facilitate nucleophilic substitution by the amine. |
| Regioselectivity Issues | - The amination of allylic systems can sometimes lead to a mixture of α and γ substitution products. The choice of catalyst (e.g., palladium complexes with specific ligands) and reaction conditions can influence the regioselectivity.[3] |
| Over-alkylation of the Amine | - Use a large excess of the amine nucleophile to minimize the formation of di- and tri-allylated products. |
Data Presentation
Table 1: Baylis-Hillman Reaction with N-Boc-α-amino Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) | Product Ratio (anti:syn) |
| 1 | N-Boc-phenylalaninal | 40 | 75 | 7:1 |
| 2 | N-Boc-alaninal | 32 | 73 | 4:1 |
| 3 | N-Boc-leucinal | 24 | 72 | 7:1 |
| 4 | N-Boc-serinal | 40 | 82 | 6:1 |
| 5 | N-Boc-prolinal | 40 | 86 | 3:1 |
Yields refer to isolated and purified products.
Table 2: Comparison of Reduction Methods for Baylis-Hillman Adducts
| Reducing Agent/System | Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Pd/C, H₂ | Phenyl-substituted adduct | Saturated diol | Varies (anti favored) | Good | [3] |
| NaBH₄, CeCl₃·7H₂O | Keto ester adduct | Hydroxy ester | High | Good | [2] |
| DIBAL-H | Ester adduct | Allylic diol | - | 70-75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of the Baylis-Hillman Adduct (General Procedure)
-
Preparation: To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., THF, DMF, or aqueous media), add the activated alkene (1.0-1.5 eq).
-
Catalyst Addition: Add the nucleophilic catalyst (e.g., DABCO, 10-20 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to days.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Reduction of the Baylis-Hillman Adduct
-
Preparation: Dissolve the Baylis-Hillman adduct (1.0 eq) in a suitable solvent (e.g., methanol (B129727), ethanol).
-
Catalytic Hydrogenation (for double bond reduction): To a suspension of Pd/C (5 mol%) in ethyl acetate, add a solution of the adduct under a nitrogen atmosphere. Replace the atmosphere with hydrogen and stir the reaction for 2-3 hours at room temperature.[3]
-
Carbonyl Reduction: For selective reduction of the carbonyl group, cool the solution of the adduct in methanol to 0 °C and add NaBH₄ (1.5 eq) portion-wise. If improved diastereoselectivity is required, CeCl₃·7H₂O (1.2 eq) can be added prior to the NaBH₄.[2]
-
Workup: After completion of the reaction (monitored by TLC), carefully add water to quench the excess reducing agent. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
Protocol 3: Allylic Amination to Phenylalaninol Precursor
-
Activation of Allylic Alcohol (if necessary): The allylic alcohol derived from the Baylis-Hillman adduct can be converted to a better leaving group (e.g., acetate or bromide) using standard procedures.
-
Amination: To a solution of the activated allylic substrate in a suitable solvent, add the amine (e.g., ammonia (B1221849) or a protected amine). A catalyst, often a palladium complex, may be required to facilitate the reaction.[3]
-
Reaction Conditions: The reaction temperature and time will depend on the specific substrate and catalyst used. Monitor the reaction by TLC.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove the catalyst and any inorganic salts. The crude product can then be purified by column chromatography or crystallization.
Visualizations
Caption: The reaction mechanism of the Baylis-Hillman reaction.
Caption: The overall workflow for the synthesis of Phenylalaninol.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 3. Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Allylic Amination of Aliphatic MBH Adducts with N-Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-3-phenylpropan-1-ol (Phenylalaninol)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Amino-3-phenylpropan-1-ol (also known as Phenylalaninol), along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) is recommended as the compound can be air-sensitive.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2][4] Contact with these substances should be strictly avoided to prevent vigorous reactions and degradation of the compound.
Q3: What are the signs of degradation of this compound?
Q4: Is this compound sensitive to light?
A4: While specific data on photosensitivity is limited, it is good laboratory practice to store all chemicals, including this compound, in opaque or amber containers to protect them from light, which can be a source of energy for degradation reactions.
Q5: How should I handle this compound in the laboratory?
A5: Handle the compound in a well-ventilated area, preferably in a fume hood.[1][3] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5] Avoid generating dust. In case of spills, sweep up the solid material and place it in a suitable container for disposal.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Compound has discolored (e.g., turned yellow or brown). | Exposure to air (oxidation) or light over time. | Discoloration may indicate a decrease in purity. It is advisable to assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use. If purity is compromised, consider purification (e.g., recrystallization) or using a fresh batch. |
| Difficulty dissolving the compound. | Incorrect solvent choice or insufficient mixing. | This compound is soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[1] Ensure you are using a suitable solvent. Gentle heating (40-50°C) and stirring can aid dissolution.[1] Avoid prolonged heating to prevent degradation. |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound. | Verify the purity of your starting material. Ensure that the reaction conditions are free from incompatible substances such as strong acids or oxidizing agents. Perform reactions under an inert atmosphere if sensitivity to air is suspected. |
| Material appears clumpy or wet. | Absorption of moisture from the atmosphere. | The compound is hygroscopic. Store it in a desiccator over a suitable drying agent. If the material has already absorbed moisture, it may be possible to dry it under a vacuum, but care should be taken not to heat it excessively. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While a specific standard method for this compound was not found in the search results, a general approach based on methods for similar compounds like phenylalanine can be adapted.
-
Principle: Reversed-phase HPLC can be used to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., around 210-220 nm).
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be tested in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: The purity can be estimated by comparing the peak area of the main component to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Summary of recommended storage and handling conditions.
References
- 1. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. A facile HPLC method for optical purity and quantitative measurements of phenylalanine from the hydrolyzed aspartame under different pH and temperature after its derivatization with a fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pd-Catalyzed Allylic Substitution with Phenylalaninol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing reaction conditions for Phenylalaninol in Palladium-catalyzed allylic substitution. Whether Phenylalaninol is employed as a chiral ligand to induce enantioselectivity or as a nucleophile, this guide offers insights into common experimental challenges and strategies for successful reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions in a question-and-answer format.
Low Reaction Yield or No Conversion
Question: My reaction shows very low conversion to the desired product, or no reaction at all. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be decomposing.
-
Solution: Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction setup and duration.[1] Use freshly degassed, anhydrous solvents.[1] Consider using a more robust palladium precursor or a different ligand system if Phenylalaninol is suspected to be a poor ligand for the specific substrate.
-
-
Poor Ligand-Metal Coordination: Phenylalaninol, as an amino alcohol, may not be coordinating effectively to the palladium center.
-
Solution: Vary the ligand-to-metal ratio. While a 1:1 or 2:1 ligand-to-palladium ratio is common, adjusting this can sometimes improve catalytic activity. The addition of a co-ligand, such as a phosphine, might also be beneficial.
-
-
Inappropriate Base: The choice of base is crucial, especially when Phenylalaninol is the nucleophile.
-
Solution: If Phenylalaninol is the nucleophile, a non-nucleophilic organic base (e.g., DBU, DIPEA) or a mild inorganic base (e.g., K₂CO₃) may be required. Stronger bases could lead to side reactions or catalyst deactivation.
-
-
Substrate or Reagent Quality: Impurities in the allylic substrate, Phenylalaninol, or solvent can poison the catalyst.
-
Solution: Purify all reagents before use. Ensure the allylic substrate is free from acidic impurities.[1] Use high-purity, anhydrous solvents.
-
Poor Enantioselectivity
Question: I am obtaining the desired product, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity of my reaction?
Possible Causes & Solutions:
-
Insufficient Chiral Induction: The chiral environment created by the Phenylalaninol ligand may not be sufficient to effectively discriminate between the two enantiotopic faces of the nucleophile or the prochiral π-allyl complex.
-
Solution: Modify the structure of the Phenylalaninol ligand. For instance, derivatizing the amino or alcohol group to introduce more steric bulk can enhance chiral induction. Temperature can also have a significant impact; running the reaction at a lower temperature often improves enantioselectivity, albeit at the cost of reaction rate.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-ligand complex and the transition state, thereby affecting enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, CH₂Cl₂). A less coordinating solvent may promote a more ordered transition state, leading to higher ee.
-
-
Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to the formation of different catalytically active species with varying selectivities.
-
Solution: Systematically vary the ligand-to-metal ratio to find the optimal conditions for high enantioselectivity.
-
Side Product Formation
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?
Possible Causes & Solutions:
-
Elimination Reactions: β-hydride elimination from the π-allyl palladium intermediate can lead to the formation of dienes.
-
Solution: This is often promoted by high temperatures. Lowering the reaction temperature can help to minimize this side reaction. The choice of ligand can also influence the rate of elimination versus nucleophilic attack.
-
-
Double Allylation: If the nucleophile has multiple reactive sites (e.g., Phenylalaninol with both N and O nucleophiles), double allylation can occur.
-
Solution: Control the stoichiometry of the reagents, using a slight excess of the limiting reagent. The choice of base and solvent can also influence the chemoselectivity for N- vs. O-allylation.[2]
-
-
Isomerization of the Allylic Substrate: The palladium catalyst can facilitate the isomerization of the starting allylic substrate, leading to a mixture of regioisomeric products.
-
Solution: The ligand plays a crucial role in controlling regioselectivity. Bulky ligands often favor attack at the less substituted terminus of the allyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of Phenylalaninol in this reaction?
A1: Phenylalaninol can serve two primary roles in palladium-catalyzed allylic substitution:
-
Chiral Ligand: Due to its stereogenic center, Phenylalaninol can be used as a chiral ligand to induce enantioselectivity in the reaction, leading to the preferential formation of one enantiomer of the product.[3]
-
Nucleophile: The amino group of Phenylalaninol is nucleophilic and can attack the π-allyl palladium intermediate to form a new C-N bond.
Q2: How do I choose the right palladium precursor?
A2: Common palladium precursors for allylic substitution include Pd₂(dba)₃ and [Pd(allyl)Cl]₂. Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0). The choice of precursor can sometimes influence reaction efficiency, and it is advisable to screen a few options during optimization.
Q3: What is the general mechanism for this reaction?
A3: The generally accepted mechanism, known as the Tsuji-Trost reaction, involves the following key steps:
-
Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl Pd(II) complex and displace the leaving group.[4][5]
-
Nucleophilic Attack: The nucleophile (e.g., Phenylalaninol) attacks the π-allyl complex. This attack can occur either on the allyl ligand itself ("outer sphere" attack) or at the metal center followed by reductive elimination ("inner sphere" attack).
-
Reductive Elimination/Product Formation: The product is formed, and the Pd(0) catalyst is regenerated to continue the catalytic cycle.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. Chiral HPLC is necessary to determine the enantiomeric excess of the product.
Data Presentation: Hypothetical Optimization of Reaction Conditions
The following tables present hypothetical data to illustrate the process of optimizing reaction conditions for the allylic amination of cinnamyl acetate (B1210297) with Phenylalaninol, catalyzed by a palladium complex.
Table 1: Screening of Palladium Precursors and Ligand-to-Metal Ratio
| Entry | Pd Precursor (mol%) | Ligand (mol%) | L:Pd Ratio | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (2.5) | (S)-Phenylalaninol (5) | 2:1 | 65 | 70 |
| 2 | Pd₂(dba)₃ (2.5) | (S)-Phenylalaninol (7.5) | 3:1 | 72 | 78 |
| 3 | [Pd(allyl)Cl]₂ (2.5) | (S)-Phenylalaninol (5) | 2:1 | 58 | 65 |
| 4 | Pd(OAc)₂ (5) | (S)-Phenylalaninol (10) | 2:1 | 45 | 50 |
Reaction conditions: Cinnamyl acetate (1.0 mmol), Phenylalaninol (1.2 mmol), Base (1.5 mmol), Solvent (5 mL), 25 °C, 24 h.
Table 2: Optimization of Solvent and Base
| Entry | Solvent | Base | Yield (%) | ee (%) |
| 1 | THF | K₂CO₃ | 78 | 85 |
| 2 | Dioxane | K₂CO₃ | 75 | 82 |
| 3 | Toluene | K₂CO₃ | 60 | 75 |
| 4 | CH₂Cl₂ | K₂CO₃ | 82 | 88 |
| 5 | CH₂Cl₂ | Cs₂CO₃ | 85 | 90 |
| 6 | CH₂Cl₂ | DBU | 70 | 78 |
Reaction conditions: Cinnamyl acetate (1.0 mmol), Phenylalaninol (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), (S)-Phenylalaninol (7.5 mol%), Base (1.5 mmol), Solvent (5 mL), 25 °C, 24 h.
Experimental Protocols
General Procedure for Pd-Catalyzed Allylic Amination using Phenylalaninol as Nucleophile
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand if different from the nucleophile.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., CH₂Cl₂, 0.2 M). Add the base (e.g., Cs₂CO₃, 1.5 equivalents) and (S)-Phenylalaninol (1.2 equivalents). Stir the mixture at room temperature for 15-20 minutes.
-
Substrate Addition: Add the allylic substrate (e.g., cinnamyl acetate, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Pd-Catalyzed Allylic Substitution
Caption: General catalytic cycle for palladium-catalyzed allylic substitution.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yield in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed base- and solvent-controlled chemoselective allylation of amino acids with allylic carbonates [ccspublishing.org.cn]
- 3. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the reduction of L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common side products encountered during the reduction of L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reduction methods for L-phenylalanine and their expected major products?
A1: The three primary methods for the reduction of L-phenylalanine are:
-
Birch Reduction: This method reduces the aromatic ring of L-phenylalanine to yield diene isomers, primarily 2,5-dihydro-L-phenylalanine and 1,4-dihydro-L-phenylalanine.[1]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: This potent reducing agent converts the carboxylic acid group of L-phenylalanine to a primary alcohol, yielding L-phenylalaninol.[2]
-
Catalytic Hydrogenation: This method saturates the aromatic ring, converting L-phenylalanine into L-cyclohexylalanine.[3]
Q2: What are the most common side products observed in the Birch reduction of L-phenylalanine?
A2: The most prevalent side products in the Birch reduction include:
-
Over-reduction: The desired diene product can be further reduced to the fully saturated cyclohexyl derivative, hexahydro-L-phenylalanine.[4]
-
Formation of Isomeric Dienes: Besides the common 2,5- and 1,4-dihydro-L-phenylalanine isomers, other isomers like 1,5-dihydro-L-phenylalanine or conjugated dienes can form depending on reaction conditions.[4]
-
Reductive Cleavage and Dimerization: In some instances, cleavage of molecular bonds or dimerization of radical intermediates can occur.[4]
Q3: I am experiencing low yields of L-phenylalaninol in my LiAlH₄ reduction. What are the potential causes?
A3: Low yields in the LiAlH₄ reduction of L-phenylalanine to L-phenylalaninol can be attributed to several factors:
-
Reagent Quality: Lithium aluminum hydride is highly reactive with moisture. Using old or improperly stored LiAlH₄ can lead to reduced activity and lower yields.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature (reflux in an anhydrous solvent like THF is common).
-
Workup Issues: Improper quenching of the reaction or inefficient extraction of the product during workup can lead to significant product loss.
-
Side Reactions: Although less common for this specific reduction, side reactions can occur. It is crucial to maintain anhydrous conditions to prevent the quenching of the reagent.
Q4: During the catalytic hydrogenation of L-phenylalanine to L-cyclohexylalanine, what is the primary side product and how can its formation be minimized?
A4: The primary side product is typically related to incomplete hydrogenation, leaving unreacted L-phenylalanine. However, with appropriate catalyst and conditions, high selectivity for L-cyclohexylalanine is achievable. To minimize side products and ensure complete conversion:
-
Catalyst Choice: Rhodium on carbon (Rh/C) and Ruthenium-based catalysts have shown high efficiency and selectivity for this transformation.[3]
-
Reaction Conditions: Adequate hydrogen pressure and reaction time are crucial for driving the reaction to completion.
Troubleshooting Guides
Birch Reduction of L-Phenylalanine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of diene products | - Premature quenching of the reaction: Presence of water or other protic impurities. - Suboptimal reaction conditions: Incorrect choice of alkali metal, alcohol, temperature, or reaction time. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. - Use anhydrous solvents. - Optimize the choice of alkali metal (Lithium is more reactive than sodium) and the amount of alcohol (proton source).[4] |
| Formation of over-reduced product (hexahydro-L-phenylalanine) | - Excess of reducing agent: Using too much alkali metal. - Prolonged reaction time: Allowing the reaction to proceed long after the starting material is consumed. | - Use a stoichiometric amount of the alkali metal (typically 2.2-2.5 equivalents). - Monitor the reaction closely (e.g., by the disappearance of the blue color) and quench it promptly upon completion.[4] |
| Formation of undesired diene isomers | - Reaction conditions favoring thermodynamic control: Isomerization of the initial kinetic 1,4-diene product to a more stable conjugated diene can occur with prolonged reaction times or harsh workup conditions. | - Quench the reaction as soon as the starting material is consumed to isolate the kinetic product. - Employ a mild workup procedure, avoiding strong acids. |
LiAlH₄ Reduction of L-Phenylalanine to L-Phenylalaninol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of L-phenylalaninol | - Inactive LiAlH₄: Reagent has been exposed to moisture. - Incomplete reaction: Insufficient reaction time or temperature. - Product loss during workup: Inefficient extraction or purification. | - Use freshly opened or properly stored LiAlH₄. - Ensure the reaction is carried out in a dry, inert atmosphere with anhydrous solvents (e.g., THF). - Monitor the reaction progress using TLC. - Optimize the workup procedure, including the quenching step and extraction solvent. A common procedure involves the sequential addition of water and then a base solution.[2] |
| Presence of unreacted L-phenylalanine | - Insufficient LiAlH₄: Not enough reducing agent to fully convert the starting material. | - Use a sufficient excess of LiAlH₄. The reaction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction, so more than one equivalent is necessary. |
| Formation of unidentified impurities | - Side reactions with impurities in the starting material or solvent. - Decomposition of the product during workup or purification. | - Ensure the purity of L-phenylalanine and solvents. - Consider purification methods that are gentle on the amino alcohol product, such as recrystallization. |
Quantitative Data on Side Products
Quantitative data on side product formation is often dependent on the specific reaction conditions. The following tables summarize available data and typical observations.
Table 1: Side Products in the Birch Reduction of L-Phenylalanine
| Side Product | Typical Yield/Ratio | Conditions Favoring Formation | Reference(s) |
| 2,5-dihydro-L-phenylalanine | Major product | Standard Birch reduction conditions (Na or Li in liquid NH₃ with an alcohol). | [1] |
| 1,4-dihydro-L-phenylalanine | Minor product | Standard Birch reduction conditions. | [5] |
| Hexahydro-L-phenylalanine | Can become the major product | Excess reducing agent, prolonged reaction times. | [4] |
Table 2: Purity and Yield in the Reduction of L-Phenylalanine to L-Phenylalaninol
| Reducing Agent | Typical Yield of L-Phenylalaninol | Common Impurities | Reference(s) |
| LiAlH₄ | 87-99% | Unreacted L-phenylalanine, workup-related byproducts. | [2][6] |
| NaBH₄ / I₂ | 72% (after recrystallization) | Unreacted L-phenylalanine, borate (B1201080) esters. | [7] |
| Li / AlCl₃ | 91.2% | Unreacted L-phenylalanine. | [8] |
Table 3: Selectivity in the Catalytic Hydrogenation of L-Phenylalanine
| Catalyst | Product | Selectivity/Yield | Conditions | Reference(s) |
| 5% Rhodium on Carbon | L-cyclohexylalanine | High (crystallized product) | 90% Acetic Acid, 37°C, 40 psi | [3] |
| Ruthenium nanoparticles on hectorite | L-cyclohexylalanine | High | Aqueous, 60°C | [3] |
Experimental Protocols
Protocol 1: Birch Reduction of L-Phenylalanine
This protocol is adapted from established methods for the Birch reduction of aromatic amino acids.
Materials:
-
L-phenylalanine
-
Liquid ammonia (B1221849)
-
Sodium or Lithium metal
-
Anhydrous ethanol (B145695) or tert-butanol
-
Dry ice/acetone bath
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a stirring mechanism in a well-ventilated fume hood.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Condense liquid ammonia into the flask.
-
Add L-phenylalanine to the liquid ammonia with stirring.
-
Carefully add small pieces of sodium or lithium metal until a persistent blue color is observed.
-
Slowly add the alcohol (proton source) to the reaction mixture.
-
Monitor the reaction by observing the disappearance of the blue color.
-
Once the reaction is complete, quench it by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Extract the aqueous residue with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture containing dihydrophenylalanine isomers.
Protocol 2: LiAlH₄ Reduction of L-Phenylalanine to L-Phenylalaninol
This protocol is based on established procedures for the reduction of amino acids.[6]
Materials:
-
L-phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Deionized water
-
15% aqueous sodium hydroxide
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Slowly add a solution of L-phenylalanine in anhydrous THF to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude L-phenylalaninol.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Reaction pathway for the Birch reduction of L-phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-Dihydro-l-phenylalanine-its synthesis and behavior in the phenylalanine ammonia-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. erowid.org [erowid.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Resolving Enantiomeric Mixtures of 2-Amino-3-phenylpropan-1-ol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of 2-Amino-3-phenylpropan-1-ol, also known as Phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic this compound?
A1: The three primary methods for resolving racemic this compound are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used for both analytical determination of enantiomeric excess and preparative separation of the enantiomers.[2][3]
Q2: How do I choose the best resolving agent for diastereomeric salt formation?
A2: The choice of resolving agent is crucial for successful diastereomeric salt formation. Commonly used chiral acids for resolving amines include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid) and mandelic acid.[4][5][6] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, allowing for efficient separation through crystallization.[4] Screening of several resolving agents and solvents is often necessary to find the optimal combination.
Q3: Which enzyme is most effective for the enzymatic resolution of this compound?
A3: Lipases are the most commonly employed enzymes for the kinetic resolution of amino alcohols.[7][8][9] Lipase (B570770) B from Candida antarctica (CALB) and lipases from Candida rugosa have shown high enantioselectivity in the acylation of similar amino alcohols. The choice of acylating agent and solvent also significantly impacts the efficiency of the resolution.
Q4: What is a suitable chiral stationary phase (CSP) for the HPLC separation of this compound enantiomers?
A4: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of amino alcohols.[2][3] For instance, a Chiralpak® IA column with a mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) can be a good starting point for method development.[2]
Q5: How can I determine the enantiomeric excess (ee%) of my resolved sample?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric purity of your sample.[2] Alternatively, you can use polarimetry to measure the specific rotation of your sample and compare it to the known specific rotation of the pure enantiomer. The specific rotation of (S)-(-)-2-Amino-3-phenylpropan-1-ol is approximately -22.8° (c = 1.2 in 1 M HCl), while the (R)-(+)-enantiomer has a specific rotation of +22.8° under the same conditions.[10]
Troubleshooting Guides
Diastereomeric Salt Formation
| Problem | Possible Cause | Solution |
| No crystal formation or oiling out | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents. Slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization. |
| Solution is too concentrated. | Dilute the solution before cooling. | |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. | |
| Impurities are present. | Ensure the racemic this compound and the resolving agent are of high purity. | |
| Low yield of the desired diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent to minimize the solubility of the desired salt. Lower the final crystallization temperature. |
| Insufficient crystallization time. | Allow for a longer crystallization period. | |
| Low enantiomeric excess (ee%) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Screen for a different solvent or a different resolving agent. |
| Co-crystallization of the undesired diastereomer. | Perform recrystallization of the obtained crystals. A slower cooling rate during crystallization can also improve purity. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Incorrect pH or temperature. | Optimize the pH and temperature for the specific lipase used. Most lipases work well in a pH range of 6-8 and temperatures between 30-50°C. |
| Enzyme denaturation. | Avoid harsh solvents or extreme temperatures that can denature the enzyme. Consider using an immobilized enzyme for better stability. | |
| Presence of inhibitors. | Ensure the substrate and solvent are free from impurities that could inhibit the enzyme. | |
| Low enantioselectivity (low ee%) | The enzyme is not highly selective for the substrate. | Screen different lipases. The choice of acylating agent can also influence enantioselectivity. |
| Reaction has proceeded past 50% conversion. | For a kinetic resolution, the maximum ee% for the unreacted enantiomer is achieved at 50% conversion. Monitor the reaction progress and stop it at the optimal point. | |
| Difficult separation of product and remaining substrate | Similar physical properties. | Use column chromatography to separate the acylated product from the unreacted amino alcohol. |
Chiral HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Mobile phase composition is not optimal. | Adjust the ratio of the solvents in the mobile phase. For normal-phase chromatography, vary the percentage of the polar modifier (e.g., isopropanol in hexane). | |
| Incompatible mobile phase for the CSP. | Consult the column manufacturer's guidelines for recommended mobile phases. | |
| Poor peak shape (tailing or fronting) | Interactions between the analyte and the stationary phase. | Add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds like amino alcohols. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. | |
| Inconsistent retention times | Changes in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols & Data
Method 1: Diastereomeric Salt Formation with L-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic this compound using L-tartaric acid.
Experimental Workflow:
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]
Technical Support Center: Overcoming Phenylalaninol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Phenylalaninol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is Phenylalaninol generally soluble?
Phenylalaninol is a non-polar to weakly polar compound and is generally soluble in a range of organic solvents. It is readily soluble in chloroform, ethyl acetate, ethanol (B145695), and methanol (B129727).[1] It is also soluble in water.
Q2: I am observing poor solubility of Phenylalaninol in my chosen organic solvent. What are the initial troubleshooting steps?
If you are experiencing difficulty dissolving Phenylalaninol, consider the following initial steps:
-
Increase Temperature: Gently warming the solvent can significantly improve solubility. For many common organic solvents, heating to a temperature between 40°C and 50°C can aid dissolution.[1] However, always be mindful of the solvent's boiling point and the thermal stability of Phenylalaninol.
-
Increase Agitation: Continuous stirring or sonication can help break down solute aggregates and enhance the rate of dissolution.
-
Particle Size Reduction: Grinding the Phenylalaninol powder to a finer consistency increases the surface area available for solvation, which can lead to faster dissolution.
Q3: Can using a co-solvent system improve the solubility of Phenylalaninol?
Yes, a co-solvent system can be a highly effective strategy. The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. For compounds with both polar and non-polar characteristics like Phenylalaninol, a mixture of solvents can provide a more favorable environment for dissolution. For instance, if Phenylalaninol has limited solubility in a non-polar solvent, adding a more polar co-solvent like ethanol or methanol can enhance its solubility.
Q4: How does temperature generally affect the solubility of Phenylalaninol?
The solubility of Phenylalaninol, like most solid solutes, generally increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to interact more effectively with the solute molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phenylalaninol is not dissolving in a non-polar solvent (e.g., hexane, toluene). | Mismatch in polarity between the solute and solvent. | Select a more polar solvent such as ethanol, methanol, or ethyl acetate.[1] Alternatively, consider using a co-solvent system by adding a small amount of a more polar solvent. |
| The solution becomes cloudy or forms a precipitate upon cooling. | The solution was saturated at a higher temperature and became supersaturated upon cooling. | Reheat the solution to redissolve the precipitate and then cool it down at a slower rate. Seeding the solution with a small crystal of Phenylalaninol during cooling can promote controlled crystallization rather than precipitation. |
| Phenylalaninol precipitates out of solution when another reagent is added. | The added reagent may be altering the polarity of the solvent system or reacting with Phenylalaninol to form a less soluble product. | Before adding the reagent, assess its compatibility with the solvent and Phenylalaninol. Consider dissolving the reagent in a small amount of the same solvent before adding it to the Phenylalaninol solution to minimize localized concentration gradients. |
| Difficulty in achieving a high concentration of Phenylalaninol in solution. | The intrinsic solubility of Phenylalaninol in the chosen solvent may be limited. | Experiment with different solvents or co-solvent systems. For applications requiring high concentrations, consider solvents like dichloromethane.[1] |
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Solubility of L-phenylalanine (g/L) |
| Water | 25 | 29.6 |
| Water-Ethanol (10% w/w Ethanol) | 25 | ~20 |
| Water-Ethanol (20% w/w Ethanol) | 25 | ~12 |
| Water with NaCl (50 g/L) | 25 | ~32 |
| Water with NaCl (100 g/L) | 25 | ~35 |
Data adapted from studies on L-phenylalanine, which serves as a structural analogue.[2]
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility by Heating and Stirring
-
Solvent Selection: Choose a suitable organic solvent based on the polarity of Phenylalaninol (e.g., ethanol, methanol, ethyl acetate).[1]
-
Weighing: Accurately weigh the desired amount of Phenylalaninol.
-
Dissolution: Place the solvent in a flask equipped with a magnetic stirrer. Begin stirring the solvent.
-
Gradual Addition: Slowly add the weighed Phenylalaninol to the stirring solvent.
-
Heating (Optional): If the Phenylalaninol does not dissolve readily at room temperature, gently heat the solution using a water bath or heating mantle while continuing to stir. A temperature of 40-50°C is often sufficient.[1]
-
Observation: Continue stirring and heating until all the solid has dissolved.
-
Cooling: If heating was applied, allow the solution to cool to the desired experimental temperature. Observe for any precipitation.
Protocol 2: Recrystallization for Purification and Improved Handling
Recrystallization can be used to purify Phenylalaninol and obtain crystals with better handling characteristics. This process relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools.
-
Solvent Selection: Choose a solvent or solvent mixture in which Phenylalaninol is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is a water/ethanol or water/methanol mixture.
-
Dissolution: Dissolve the crude Phenylalaninol in a minimal amount of the hot solvent or solvent mixture until it is fully dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: As the solution cools, the solubility of Phenylalaninol will decrease, and crystals will form.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A workflow for troubleshooting Phenylalaninol solubility.
Caption: Factors influencing and methods to improve solubility.
References
Preventing racemization during 2-Amino-3-phenylpropan-1-ol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-Amino-3-phenylpropan-1-ol (phenylalaninol), with a specific focus on preventing racemization and maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound from L-phenylalanine?
Racemization during the reduction of L-phenylalanine to L-phenylalaninol can be triggered by several factors. Harsh reaction conditions are a primary cause, including elevated temperatures which can provide the energy needed to overcome the activation barrier for chiral center inversion. Additionally, the presence of strong acids or bases can facilitate racemization by protonating or deprotonating the chiral center, making it more susceptible to inversion. The choice of reducing agent and solvent system also plays a critical role, as some combinations can promote side reactions that lead to a loss of stereochemical purity.
Q2: Which reducing agents are recommended to minimize racemization?
For the stereoselective reduction of L-phenylalanine, borane-based reagents are highly recommended due to their mild nature. Borane-tetrahydrofuran complex (BH3-THF) is a common and effective choice. Sodium borohydride (B1222165) (NaBH4) can also be used, often in conjunction with an additive like iodine or sulfuric acid, to increase its reducing power while maintaining mild conditions. Lithium aluminum hydride (LAH) is a powerful reducing agent that can be effective, but it requires careful temperature control (typically low temperatures) to prevent racemization.
Q3: Is protection of the amino group necessary before reduction?
Protecting the amino group of L-phenylalanine is not always necessary, particularly when using borane (B79455) reagents which are selective for the carboxylic acid. However, in some cases, N-protection (e.g., as a Boc or Cbz carbamate) can prevent potential side reactions and may be beneficial, especially when using less selective or more reactive reducing agents. The decision to use a protecting group often depends on the specific reaction conditions and the desired purity of the final product.
Q4: How can I effectively monitor the enantiomeric purity of my this compound sample?
The most common method for determining the enantiomeric excess (ee%) of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification. Another method involves derivatizing the amino alcohol with a chiral agent, such as Mosher's acid chloride, to form diastereomers that can then be distinguished and quantified using standard techniques like NMR spectroscopy or achiral chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | High Reaction Temperature: Elevated temperatures can lead to racemization. | Maintain a low reaction temperature, typically between 0°C and room temperature, depending on the reducing agent. For highly reactive agents like LAH, temperatures as low as -78°C may be necessary. |
| Inappropriate Reducing Agent: Some reducing agents are too harsh and can cause racemization. | Switch to a milder reducing agent like Borane-THF complex (BH3-THF). | |
| Prolonged Reaction Time: Leaving the reaction for an extended period, especially at higher temperatures, can increase the risk of racemization. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. | |
| Incomplete Reaction | Insufficient Reducing Agent: Not enough reducing agent was used to fully convert the starting material. | Use a molar excess of the reducing agent. A common range is 2-4 equivalents relative to the L-phenylalanine. |
| Low Reaction Temperature: While good for preventing racemization, very low temperatures can slow the reaction rate significantly. | If the reaction is too slow, consider a modest increase in temperature while carefully monitoring the enantiomeric excess. | |
| Formation of Byproducts | Reactive Functional Groups: The unprotected amine group can sometimes react with the reducing agent or intermediates. | Consider protecting the amino group (e.g., with a Boc group) before the reduction step. |
| Work-up Procedure: Improper quenching or work-up can lead to the formation of impurities. | Follow a well-established work-up protocol for the specific reducing agent used. For borane reductions, a careful quench with methanol (B129727) followed by an acid/base work-up is common. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of L-Phenylalanine using Borane-THF
This protocol describes a common method for the synthesis of L-phenylalaninol with high enantiomeric purity.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reducing Agent: Cool the suspension to 0°C using an ice bath. Add Borane-THF complex (BH3-THF, 1M in THF, 2-3 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1N HCl to the residue and heat to reflux for 1 hour to hydrolyze the amino-borane complex. Cool the mixture and basify with a concentrated NaOH solution until the pH is >12.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visual Workflows
Caption: Workflow for the synthesis of L-phenylalaninol using BH3-THF.
Scaling up the synthesis of 2-Amino-3-phenylpropan-1-ol for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Amino-3-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
1. What are the most common industrial-scale synthesis routes for this compound?
The primary routes for industrial production include:
-
Asymmetric Reductive Amination of Phenyl-2-propanone derivatives: This is a widely used method that involves the reaction of a ketone precursor with an amine source in the presence of a chiral catalyst and a reducing agent.
-
Biocatalytic Routes: Utilizing enzymes such as transaminases or keto reductases offers high enantioselectivity under mild reaction conditions. This approach is gaining traction due to its green credentials.[1]
-
Reduction of Phenylalanine Derivatives: Starting from the readily available amino acid, L-phenylalanine or D-phenylalanine, the carboxylic acid is reduced to the corresponding alcohol.
-
Hydrogenation of Baylis-Hillman Adducts: This method involves the reduction of nitro-olefins derived from the Baylis-Hillman reaction.[2]
2. How can racemization be minimized during scale-up?
Maintaining chiral purity is a critical challenge in large-scale synthesis.[3][4] Strategies to minimize racemization include:
-
Careful Selection of Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions which can promote the formation of achiral intermediates.
-
Choice of Reducing Agent: Milder reducing agents are often preferred.
-
Catalyst Selection: The choice of chiral catalyst and ligands is crucial for achieving high enantioselectivity.
-
Process Control: Tightly control reaction parameters such as temperature, pressure, and addition rates.
3. What are the key considerations for catalyst handling and recovery in an industrial setting?
Efficient catalyst recovery is crucial for the economic viability of the process, especially when using precious metal catalysts like palladium or platinum.[5][6][7] Key considerations include:
-
Filtration Systems: Specialized filtration systems such as candle filters or pressure plate filters are used for the complete separation and recovery of solid catalysts.[5]
-
Catalyst Deactivation: Monitor for signs of catalyst poisoning or deactivation and have protocols in place for regeneration or replacement.
-
Safety: Handle pyrophoric catalysts like Raney Nickel with extreme care under inert atmospheres to prevent fires.
4. What are the common methods for the purification of this compound at an industrial scale?
Large-scale purification often employs:
-
Crystallization: This is a cost-effective method for achieving high purity. Solvent selection and control of cooling profiles are critical.
-
Preparative Chromatography: Techniques like Simulated Moving Bed (SMB) chromatography can be used for continuous separation of enantiomers or removal of impurities.[8]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Low Yield | Incomplete reaction, side reactions, product degradation. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC).- Optimize reaction temperature and time.- Ensure raw materials meet specifications.- Investigate potential side reactions and adjust conditions to minimize them. |
| Low Enantiomeric Excess (ee%) | Racemization, inefficient chiral catalyst. | - Lower reaction temperature.- Use a milder base or acid.- Screen different chiral catalysts and ligands.- Ensure the catalyst is not poisoned or deactivated. |
| Poor Catalyst Filtration/Recovery | Fine catalyst particles, clogged filter media. | - Use a filter aid.- Optimize filtration pressure and flow rate.- Consider a different type of filtration system (e.g., centrifugal).- Ensure the filter media is compatible with the solvent and catalyst. |
| Product Contamination with Residual Metals | Leaching of catalyst into the product stream. | - Optimize the catalyst recovery process.- Use a scavenger resin to remove residual metals.- Consider recrystallization of the final product. |
| Exothermic Reaction Runaway | Poor heat transfer in the reactor. | - Ensure adequate cooling capacity for the reactor.- Control the rate of addition of reagents.- Use a solvent with a higher boiling point to help manage the exotherm.- Implement robust process safety management protocols. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Synthetic Route | Typical Yield | Typical Enantiomeric Excess (ee%) | Key Advantages | Key Challenges |
| Asymmetric Reductive Amination | 85-95% | >99% | High yield and enantioselectivity, well-established technology. | Cost of chiral catalysts, potential for metal contamination. |
| Biocatalysis | 70-90% | >99% | High selectivity, mild conditions, environmentally friendly.[1] | Enzyme stability and cost, substrate scope limitations. |
| Reduction of Phenylalanine | 80-90% | >99% | Readily available chiral starting material. | Use of hazardous reducing agents (e.g., LiAlH4), potential for racemization. |
| Hydrogenation of Baylis-Hillman Adducts | 70-85% | 95-99% | Access to a variety of substituted analogs.[2] | Multi-step synthesis, potential for side reactions. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination (Industrial Scale)
Objective: To synthesize (S)-2-Amino-3-phenylpropan-1-ol via asymmetric reductive amination of a suitable phenyl-2-propanone derivative.
Materials & Equipment:
-
Phenyl-2-propanone derivative (e.g., 1-phenyl-1-methoxypropan-2-one)
-
Ammonia or a suitable amine source
-
Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand)
-
Hydrogen gas
-
Solvent (e.g., Methanol, Toluene)
-
Pressure reactor (e.g., Hastelloy) with temperature and pressure controls
-
Catalyst filtration system
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with the phenyl-2-propanone derivative and the solvent.
-
Catalyst Addition: Under an inert atmosphere, add the chiral catalyst.
-
Reaction: Seal the reactor and introduce the amine source. Pressurize the reactor with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature and maintain with agitation.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC for substrate conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a dedicated catalyst filtration system to recover the catalyst.[5][6]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or distillation.
Safety Precautions:
-
Hydrogen gas is highly flammable; ensure the reactor is properly sealed and operated in a well-ventilated area.
-
Handle pyrophoric catalysts under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Mandatory Visualizations
Caption: Industrial workflow for asymmetric reductive amination.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Catalyst recovery - Separation and recovering of solid catalysts [bhs-sonthofen.com]
- 6. mottcorp.com [mottcorp.com]
- 7. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenylalaninol-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylalaninol-mediated reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. Synthesis of Phenylalaninol from Phenylalanine
This section focuses on troubleshooting the reduction of L-Phenylalanine to L-Phenylalaninol, a common precursor in many synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the synthesis of L-Phenylalaninol from L-Phenylalanine?
A1: The most frequently employed methods involve the use of sodium borohydride (B1222165) in combination with iodine (NaBH₄/I₂) or lithium aluminum hydride (LiAlH₄).[1][2] Another reported method utilizes lithium borohydride with chlorotrimethylsilane (B32843) (LiBH₄/TMSCl).[3]
Q2: I am observing a low yield in my reduction of L-Phenylalanine. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Incomplete reaction, side reactions, and difficult product isolation are common culprits. To address this, consider the following:
-
Reaction Conditions: Ensure anhydrous conditions, as the reducing agents are sensitive to moisture. The reaction temperature and time are also critical; for instance, some procedures require refluxing for several hours.[1][2]
-
Reagent Stoichiometry: The molar ratio of the reducing agent to the amino acid is crucial. An excess of the reducing agent is often necessary to ensure complete conversion.
-
Work-up Procedure: The work-up is critical for isolating the product. This typically involves quenching the excess reducing agent, followed by extraction. The pH adjustment during the work-up can significantly impact the recovery of the amino alcohol.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (L-Phenylalanine) and the appearance of the product (L-Phenylalaninol). For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4][5][6][7] Online NMR monitoring can provide real-time data on the concentration of reactants and products.[4][5][6]
Q4: What are the common side products in the reduction of L-Phenylalanine?
A4: Besides unreacted starting material, potential side products can arise from over-reduction or side reactions with impurities. The specific byproducts will depend on the chosen reducing agent and reaction conditions. Careful control of the reaction parameters and purification of the starting materials can minimize their formation.
Troubleshooting Guide: Low Yield in Phenylalaninol Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄ or LiAlH₄). |
| Reaction time too short | Extend the reaction time and monitor progress by TLC or HPLC. | |
| Non-anhydrous conditions | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Product Loss During Work-up | Inefficient extraction | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Incorrect pH during extraction | Adjust the pH of the aqueous layer to optimize the extraction of the amino alcohol. | |
| Purification Issues | Co-elution of impurities | Optimize the solvent system for column chromatography or consider recrystallization or distillation.[1] |
Experimental Protocol: Reduction of L-Phenylalanine with NaBH₄/I₂
This protocol is adapted from literature procedures.[1]
Materials:
-
L-Phenylalanine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous Potassium Hydroxide (B78521) (KOH) solution (e.g., 20%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), suspend L-Phenylalanine and NaBH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of iodine in anhydrous THF to the suspension. Vigorous gas evolution may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an aqueous KOH solution and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude L-Phenylalaninol.
-
Purify the crude product by recrystallization from a suitable solvent like toluene (B28343) to yield colorless crystals.[1]
II. Phenylalaninol as a Chiral Auxiliary in Aldol (B89426) Reactions
Phenylalaninol is a precursor to valuable chiral auxiliaries, such as oxazolidinones, which are widely used in asymmetric synthesis, most notably in Evans aldol reactions.[8][9]
Frequently Asked Questions (FAQs)
Q1: How is the Phenylalaninol-derived oxazolidinone chiral auxiliary synthesized?
A1: The synthesis typically involves the reaction of L-Phenylalaninol with a carbonate source, such as diethyl carbonate, in the presence of a base like potassium carbonate.[10] An alternative "one-pot" process involves the reduction of L-phenylalanine followed by cyclization with triphosgene.[9]
Q2: I am observing poor diastereoselectivity in my Evans aldol reaction. What could be the reason?
A2: Poor diastereoselectivity can be influenced by several factors:
-
Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-selectivity in Evans aldol reactions.[8] The choice of base and reaction conditions for enolate formation is critical.
-
Lewis Acid: The choice of Lewis acid (e.g., boron triflate) can significantly impact the transition state and, consequently, the stereochemical outcome.[8]
-
Reaction Temperature: Aldol reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity.
-
Purity of Reagents: Impurities in the starting materials or solvents can interfere with the reaction and lower the diastereoselectivity.
Q3: I am having trouble removing the chiral auxiliary after the aldol reaction. What are the recommended methods?
A3: The N-acyl oxazolidinone auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:
-
Hydrolysis: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) affords the carboxylic acid.[11][12] Care should be taken as this reaction can evolve oxygen gas.[11]
-
Reduction: Reduction with agents like lithium borohydride (LiBH₄) yields the corresponding primary alcohol.[13][14]
-
Conversion to other functional groups: The auxiliary can also be converted to esters, amides, or other derivatives using appropriate reagents.
Q4: How can I assess the diastereomeric purity of my aldol product?
A4: The diastereomeric ratio (dr) of the aldol product can be determined by various analytical techniques, including:
-
NMR Spectroscopy: ¹H NMR spectroscopy can often be used to distinguish between diastereomers by observing the integration of distinct signals for each isomer.
-
HPLC Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying diastereomers.[15][16][17][18]
Troubleshooting Guide: Phenylalaninol-Mediated Aldol Reactions
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Incorrect enolate formation | Ensure the use of a suitable base (e.g., diisopropylethylamine) and Lewis acid (e.g., dibutylboron triflate) to favor the Z-enolate. |
| Reaction temperature too high | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | |
| Incomplete Reaction | Insufficiently reactive electrophile | Use a more reactive aldehyde or ketone, or consider using a stronger Lewis acid to activate the electrophile. |
| Steric hindrance | If either the enolate or the electrophile is sterically demanding, the reaction may be slow. Consider longer reaction times or slightly elevated temperatures (while monitoring diastereoselectivity). | |
| Difficulty in Auxiliary Removal | Incomplete cleavage | Ensure sufficient equivalents of the cleaving reagent (e.g., LiOH/H₂O₂ or LiBH₄) and adequate reaction time.[11][13] |
| Undesired side reactions (e.g., endocyclic cleavage) | Use milder cleavage conditions or alternative reagents. For instance, LiOOH is reported to be more selective for exocyclic cleavage than LiOH.[12][19] |
Experimental Protocol: Evans Aldol Reaction with a Phenylalaninol-Derived Oxazolidinone
This is a general procedure for a syn-selective Evans aldol reaction.
Materials:
-
N-Acyloxazolidinone (derived from L-Phenylalaninol)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous Dichloromethane (DCM)
-
Phosphate (B84403) buffer
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate dropwise, followed by the slow addition of diisopropylethylamine. Stir the mixture at 0 °C for a defined period to ensure enolate formation.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a phosphate buffer solution.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Visualizing Workflows and Mechanisms
Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a reaction mechanism relevant to Phenylalaninol-mediated reactions.
Caption: General workflow for the synthesis of L-Phenylalaninol.
Caption: Workflow for the Evans aldol reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. erowid.org [erowid.org]
- 2. jocpr.com [jocpr.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 5. magritek.com [magritek.com]
- 6. Magritek [magritek.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 19. connectsci.au [connectsci.au]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-3-phenylpropan-1-ol by Chiral HPLC
The accurate determination of enantiomeric excess (e.e.) is critical in the development and quality control of chiral compounds such as 2-Amino-3-phenylpropan-1-ol (phenylalaninol), a valuable building block in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the enantioseparation of phenylalaninol, supported by experimental data from closely related compounds, and includes a detailed experimental protocol and workflow.
Comparative Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | Data not available | 1.59[1][2] |
| Ristocetin-based | Acetonitrile/Water (60/40, v/v) | Data not available | 2.75[1][2] |
| CHIROBIOTIC T (Teicoplanin) | Methanol/Acetic Acid/Triethylamine (B128534) (100/0.03/0.02, v/v/v) | 1.24 | 6.17[3] |
Note: The data presented for the teicoplanin and ristocetin-based CSPs were obtained at 23°C. The CHIROBIOTIC T data is for DL-Phenylalanine and serves as a representative example of the high resolution achievable with macrocyclic glycopeptide columns.
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and ristocetin, are particularly effective for the separation of underivatized amino acids and amino alcohols.[3][4] These phases operate in reversed-phase mode, offering good selectivity and resolution.[1][2] Polysaccharide-based CSPs are also a viable option, typically used in normal-phase or polar organic modes. The choice of mobile phase, including the use of acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (TEA), can significantly influence the separation by improving peak shape and enhancing chiral recognition.
Experimental Workflow
The logical process for determining the enantiomeric excess of this compound by chiral HPLC is outlined below. This workflow covers the steps from sample preparation to data analysis.
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Detailed Experimental Protocol
This protocol provides a representative method for the enantiomeric excess determination of this compound using a teicoplanin-based chiral stationary phase.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A teicoplanin-based column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Trifluoroacetic acid (TFA) and triethylamine (TEA).
-
Sample: this compound (racemic standard and sample for analysis).
-
Filters: 0.45 µm syringe filters.
2. Preparation of Mobile Phase and Samples
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile/Water (75/25, v/v). For improved peak shape and resolution, consider adding 0.1% TFA and 0.1% TEA to the mobile phase. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
4. Data Analysis
-
Inject the racemic standard to determine the retention times of the two enantiomers and to verify the system suitability (e.g., resolution ≥ 1.5).
-
Inject the sample solution.
-
Identify the peaks corresponding to the enantiomers in the sample chromatogram.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Alternative Methods
While chiral HPLC is the most common and effective technique, other methods for determining the enantiomeric excess of amino alcohols exist. These include:
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO₂ as the main mobile phase component. It has shown excellent selectivity for chiral primary amines.[5]
-
Gas Chromatography (GC): Chiral GC can be used after derivatization of the amino alcohol to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents, it is possible to differentiate the enantiomers in the NMR spectrum and determine the enantiomeric excess.
The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. For routine quality control and accurate determination of enantiomeric purity of this compound, chiral HPLC remains the gold standard.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Efficacy of Phenylalaninol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are pivotal in modern asymmetric synthesis, serving as highly effective catalysts and chiral auxiliaries in the stereoselective synthesis of valuable molecules. Among these, (S)-Phenylalaninol, derived from the natural amino acid phenylalanine, is a widely utilized and commercially available option. This guide provides an objective comparison of the efficacy of Phenylalaninol with other common chiral amino alcohols, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Data Presentation: A Comparative Analysis of Catalyst Performance
The efficacy of a chiral catalyst is primarily evaluated by the enantiomeric excess (ee) and yield of the desired product under specific reaction conditions. The following table summarizes the performance of (S)-Phenylalaninol in comparison to other structurally similar chiral amino alcohols in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) and the asymmetric borane (B79455) reduction of acetophenone.
| Catalyst | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Conditions |
| (S)-Phenylalaninol | Enantioselective Addition of Diethylzinc | Benzaldehyde | ~95 | ~90 | Toluene, 20 °C, varying catalyst loading[1] |
| (S)-Valinol | Enantioselective Addition of Diethylzinc | Benzaldehyde | ~98 | ~95 | Toluene, 20 °C, varying catalyst loading[1] |
| (S)-Leucinol | Enantioselective Addition of Diethylzinc | Benzaldehyde | ~97 | ~85 | Toluene, 20 °C, varying catalyst loading[1] |
| (S)-Phenylglycinol | Enantioselective Addition of Diethylzinc | Benzaldehyde | ~96 | ~75 | Toluene, 20 °C, varying catalyst loading[1] |
| (S)-Phenylalaninol | Asymmetric Borane Reduction | Acetophenone | Good | 32-86 | Borane, Toluene |
| (S)-Proline derived | Asymmetric Borane Reduction | Acetophenone | Good | 81-95 | Borane, Toluene, reflux |
Note: The presented data is a synthesis from multiple sources and reaction conditions may vary slightly between studies, affecting direct comparability. Researchers are encouraged to consult the primary literature for specific details.
Mandatory Visualization: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing reaction conditions and troubleshooting. The following diagrams, rendered using Graphviz, illustrate a proposed reaction pathway and a general experimental workflow.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: A generalized experimental workflow for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocols
The following are generalized experimental protocols for the two key reactions discussed. These should be adapted and optimized for specific substrates and catalysts.
Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol (e.g., (S)-Phenylalaninol) (1-10 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol and anhydrous toluene.
-
The solution is cooled to 0 °C in an ice bath.
-
The diethylzinc solution is added dropwise to the stirred solution of the amino alcohol.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Asymmetric Borane Reduction of Acetophenone
Materials:
-
Chiral amino alcohol (e.g., (S)-Phenylalaninol) (5-20 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex
-
Acetophenone
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, the chiral amino alcohol and anhydrous solvent are added.
-
The borane solution (BMS or Borane-THF) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
The mixture is stirred for a period to allow for the in-situ formation of the oxazaborolidine catalyst.
-
The acetophenone, dissolved in the reaction solvent, is then added slowly to the catalyst solution.
-
The reaction is stirred at the chosen temperature and monitored by TLC.
-
Upon completion, the reaction is cautiously quenched by the slow addition of methanol at 0 °C.
-
The mixture is then acidified with 1 M HCl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude alcohol is purified by column chromatography.
-
The yield and enantiomeric excess of the product are determined.
Conclusion
(S)-Phenylalaninol remains a robust and effective chiral amino alcohol for various asymmetric transformations. However, the comparative data suggests that for certain reactions, such as the enantioselective addition of diethylzinc to benzaldehyde, other amino alcohols like (S)-Valinol may offer superior enantioselectivity. The choice of catalyst should be guided by empirical screening for the specific substrate and desired outcome. The provided protocols and mechanistic insights serve as a foundational guide for researchers to embark on their optimization studies. It is the careful consideration of the catalyst structure, reaction conditions, and substrate scope that will ultimately lead to the successful and efficient synthesis of enantiomerically pure target molecules.
References
A Comparative Guide to the Synthesis of 2-Amino-3-phenylpropan-1-ol (Phenylalaninol)
For Researchers, Scientists, and Drug Development Professionals
The chiral amino alcohol 2-Amino-3-phenylpropan-1-ol, commonly known as Phenylalaninol, is a critical building block in the synthesis of numerous pharmaceuticals and chiral auxiliaries. Its versatile structure, featuring both an amine and a hydroxyl group, makes it a valuable intermediate in drug development. This guide provides a comparative analysis of a novel biocatalytic synthetic route against established chemical methods, offering objective performance comparisons supported by experimental data.
Performance Overview of Synthetic Routes
The selection of a synthetic route for Phenylalaninol is often a trade-off between yield, enantioselectivity, cost, and environmental impact. Below is a summary of the quantitative data for four distinct methods.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature | Yield | Enantiomeric Excess (ee) |
| New Biocatalytic Cascade | L-Phenylalanine | Engineered E. coli cells (LAAD, ARO10, RpBAL, ATA) | 15 hours | Ambient | 60-70% | >99% |
| Li/AlCl₃ Reduction | L-Phenylalanine | Li, AlCl₃, tert-butanol (B103910) | 2.5 hours | 55-65°C | up to 91.2% | Not Reported |
| APPD Hydrogenation | L(+)-2-amino-1-phenyl-1,3-propanediol | 5% Pd/C, H₂ | 21 hours | 55°C | High (not specified) | High (not specified) |
| Fe/Acetic Acid Reduction | (E)-2-nitro-3-phenylprop-2-en-1-ol | Fe, Acetic Acid | Not specified | Reflux | 82% | Not applicable (racemic) |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and validation of synthetic routes. Below are the methodologies for the key experiments discussed.
New Biocatalytic Cascade Synthesis
This novel approach represents a green and sustainable method for producing enantiopure Phenylalaninol.[1][2] It employs a one-pot, two-stage cascade of enzymatic reactions within engineered E. coli cells.
Experimental Workflow:
Protocol: The synthesis is conducted in a one-pot, two-stage reaction. In the first stage, biobased L-phenylalanine is converted through a sequence of deamination, decarboxylation, and hydroxymethylation catalyzed by engineered E. coli cells co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and a novel benzaldehyde (B42025) lyase (RpBAL). In the second stage, the intermediate is converted to the final product via asymmetric reductive amination using E. coli cells expressing an amine transaminase (ATA). This method has been successfully applied on a 150 mg scale, yielding 60-70% of the isolated product with an enantiomeric excess greater than 99.0%.[1][2]
Reduction of L-Phenylalanine with Li/AlCl₃
This method offers a high-yield chemical synthesis route from L-phenylalanine.
Synthetic Pathway:
Protocol: To a solution of anhydrous tetrahydrofuran (B95107) (30 mL), add AlCl₃ (1.80g, 13.48mmol). Slowly add Sodium L-phenylalanine (2.50g, 13.37mmol) and maintain the temperature at 55°C with stirring for 1 hour, keeping the pH between 3 and 4. Subsequently, add Li chips (0.56g, 80.00mmol) and tert-butanol (10 mL). The reaction temperature is then maintained at 65°C with stirring for an additional 1.5 hours. After the reaction, the solvent is removed, and the residue is dissolved in 10% NaOH solution (30 mL) for 3 hours at room temperature for hydrolysis. This procedure has been reported to achieve a yield of up to 91.2%.
Hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)
This established method utilizes a readily available byproduct from the synthesis of chloramphenicol.
Synthetic Pathway:
Protocol: In a reaction vessel, 10 g of L(+)-2-amino-1-phenyl-1,3-propanediol and 750 mg of 5% Pd/C are added to 75 ml of trifluoroacetic acid (TFA). The mixture is then subjected to a hydrogen pressure of 35 psi at 55°C for 21 hours. Following the reaction, TFA is removed by evaporation. The residue is dissolved in 50 ml of water, and the catalyst is removed by filtration. The pH of the filtrate is adjusted to approximately 13 with 50% NaOH to yield the final product.
Reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol with Fe/Acetic Acid
This route involves the reduction of a Baylis-Hillman adduct to afford Phenylalaninol.
Synthetic Pathway:
Protocol: The starting material, (E)-2-nitro-3-phenylprop-2-en-1-ol, is treated with a catalytic amount of iron (Fe) powder and an excess of acetic acid solution. The reaction mixture is heated to reflux. The desired product, this compound, is obtained in an 82% yield after purification by column chromatography. This method has been successfully applied to a variety of (E)-2-nitro-3-arylprop-2-en-1-ols.
References
Spectroscopic analysis for confirmation of 2-Amino-3-phenylpropan-1-ol structure
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For chiral amino alcohols like 2-Amino-3-phenylpropan-1-ol, a versatile building block in pharmaceutical synthesis, a variety of spectroscopic techniques are employed to ensure its structural integrity. This guide provides a comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound, with Phenylalanine ethyl ester presented as a comparative alternative.
Workflow for Structural Confirmation
The process of confirming a chemical structure through spectroscopic analysis follows a logical progression. Initially, techniques that provide information about the functional groups present (IR) and the overall molecular mass (MS) are utilized. Subsequently, NMR spectroscopy (¹H and ¹³C) is employed to elucidate the precise connectivity and chemical environment of each atom within the molecule.
Caption: Workflow for Spectroscopic Structural Confirmation.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and Phenylalanine ethyl ester. This direct comparison highlights the unique spectral fingerprints of each molecule, allowing for clear differentiation.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound | Phenylalanine ethyl ester |
| Aromatic-H | ~7.2-7.4 ppm (m, 5H) | ~7.2-7.4 ppm (m, 5H) |
| -CH(NH₂)- | ~3.1 ppm (m, 1H) | ~3.7 ppm (t, 1H) |
| -CH₂OH | ~3.4-3.6 ppm (m, 2H) | - |
| -CH₂-Ph | ~2.5 & 2.8 ppm (dd, 2H) | ~3.0 & 3.1 ppm (dd, 2H) |
| -NH₂ & -OH | ~1.8-2.5 ppm (br s, 3H) | ~1.6 ppm (br s, 2H) |
| -OCH₂CH₃ | - | ~4.1 ppm (q, 2H) |
| -OCH₂CH₃ | - | ~1.2 ppm (t, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound | Phenylalanine ethyl ester |
| Aromatic C-H | ~126-129 ppm | ~127-129 ppm |
| Aromatic C (quaternary) | ~138 ppm | ~137 ppm |
| -CH(NH₂)- | ~56 ppm | ~55 ppm |
| -CH₂OH | ~66 ppm | - |
| -CH₂-Ph | ~40 ppm | ~41 ppm |
| -C=O | - | ~175 ppm |
| -OCH₂CH₃ | - | ~61 ppm |
| -OCH₂CH₃ | - | ~14 ppm |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Phenylalanine ethyl ester |
| O-H stretch (alcohol) | ~3300-3400 (broad) | - |
| N-H stretch (amine) | ~3300-3400 (medium) | ~3300-3400 (medium) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2950 | ~2850-2950 |
| C=O stretch (ester) | - | ~1735 |
| C-O stretch (alcohol) | ~1050-1150 | - |
| C-N stretch (amine) | ~1000-1250 | ~1000-1250 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Parameter | This compound | Phenylalanine ethyl ester |
| Molecular Ion (M⁺) | m/z 151 | m/z 193 |
| Base Peak | m/z 120 ([M-CH₂OH]⁺) | m/z 102 ([M-COOEt]⁺) |
| Key Fragment Ions | m/z 91 (tropylium ion) | m/z 120 ([M-CH₂COOEt]⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, volatile molecules and provides characteristic fragmentation patterns.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.
By systematically applying these spectroscopic techniques and comparing the acquired data with established values and those of known related compounds, researchers can confidently confirm the structure of this compound, ensuring the quality and reliability of their chemical entities for further research and development.
A Comparative Analysis of the Biological Activities of Phenylalaninol Enantiomers
For professionals in drug development and biomedical research, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit distinct biological activities due to their differential interactions with chiral macromolecules like enzymes and receptors. This guide provides an objective comparison of the (R)- and (S)-enantiomers of Phenylalaninol, a chiral amino alcohol derived from phenylalanine, supported by available experimental data.
Phenylalaninol exists as two enantiomers: (S)-(+)-Phenylalaninol (also referred to as L-Phenylalaninol) and (R)-(-)-Phenylalaninol (or D-Phenylalaninol). While structurally similar, these molecules display divergent biological effects, underscoring the importance of stereoselectivity in their physiological functions. This document summarizes their known activities, presents quantitative data in tabular format, and details the experimental protocols used for these assessments.
Principle of Chiral Recognition
The differential activity of enantiomers stems from the three-dimensional nature of their binding to biological targets. A receptor or enzyme active site has a specific spatial arrangement that one enantiomer may fit perfectly, leading to a biological response, while the other may fit poorly or not at all, resulting in lower activity or a different effect entirely.
A Comparative Guide to Phenylalaninol-Derived Catalysts and Traditional Metal Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts are pivotal in achieving high levels of stereocontrol, and two prominent classes of catalysts have emerged as powerful tools in the synthetic chemist's arsenal: metal-free organocatalysts, often derived from natural chiral sources like amino acids, and traditional transition metal catalysts, typically featuring precious metals coordinated to chiral ligands. This guide provides an objective comparison of the performance of phenylalaninol-derived catalysts, a notable class of organocatalysts, against traditional metal catalysts in key asymmetric transformations.
Executive Summary
Phenylalaninol-derived catalysts, particularly those incorporating a proline moiety, have demonstrated remarkable efficacy in asymmetric aldol (B89426) and Michael addition reactions. They offer the significant advantages of being metal-free, less toxic, and often more stable and less sensitive to air and moisture compared to their metal-based counterparts. Traditional metal catalysts, such as those based on rhodium and iridium with chiral phosphine (B1218219) ligands, are renowned for their high turnover numbers and excellent enantioselectivity in a wide range of reactions, including asymmetric hydrogenation and conjugate additions.
This guide will delve into a comparative analysis of these two catalyst systems, focusing on their performance in asymmetric aldol and Michael addition reactions. We will present quantitative data, detailed experimental protocols for representative reactions, and visualizations of the catalytic cycles to provide a comprehensive overview for researchers selecting a catalyst for their specific synthetic needs.
Performance Comparison: Asymmetric Aldol Reaction
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-Proline-(S)-phenylalanine methyl ester[1][2] | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde (B150856) | Neat (ball mill) | RT | 0.5 | 85 | 91:9 | 95 |
| (S)-Proline[3][4] | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | RT | 30 | 90 | 85:15 | 95 |
Performance Comparison: Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. In this comparison, a phenylalaninol-derived thiourea (B124793) organocatalyst is compared to a traditional rhodium-based metal catalyst for the conjugate addition of a carbon nucleophile to a nitroolefin.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Phenylalanine-derived thiourea[5] | α-Fluoro-α-phenylsulfonyl ketone | Nitroolefin | Toluene (B28343) | RT | 24 | Good | High |
| [Rh(cod)₂]BF₄ / (R)-BINAP[6] | Arylboronic acid | β-Nitrostyrene | Dioxane/H₂O | 50 | 1-2 | up to 99 | up to 97 |
Experimental Protocols
Asymmetric Aldol Reaction with (S)-Proline-(S)-Phenylalanine Methyl Ester[1][2]
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one
Materials:
-
(S)-Proline-(S)-phenylalanine methyl ester catalyst (10 mol%)
-
Cyclohexanone (2.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Zirconia milling balls (10 x 10 mm)
-
Stainless steel milling jar (10 mL)
Procedure:
-
To a 10 mL stainless steel milling jar are added the (S)-proline-(S)-phenylalanine methyl ester catalyst (0.1 mmol), 4-nitrobenzaldehyde (1.0 mmol), and zirconia milling balls.
-
Cyclohexanone (2.0 mmol) is then added to the jar.
-
The jar is sealed and placed in a ball mill.
-
The mixture is milled at room temperature for 30 minutes.
-
After the reaction is complete, the mixture is dissolved in ethyl acetate (B1210297) and filtered to remove the milling balls.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Michael Addition with a Phenylalanine-Derived Thiourea Catalyst[5]
Reaction: α-Fluoro-α-phenylsulfonyl ketone + Nitroolefin → Michael adduct
Materials:
-
Phenylalanine-derived bifunctional thiourea catalyst (10 mol%)
-
α-Fluoro-α-phenylsulfonyl ketone (0.12 mmol)
-
Nitroolefin (0.1 mmol)
-
Toluene (1.0 mL)
Procedure:
-
To a stirred solution of the phenylalanine-derived thiourea catalyst (0.01 mmol) in toluene (1.0 mL) at room temperature are added the nitroolefin (0.1 mmol) and the α-fluoro-α-phenylsulfonyl ketone (0.12 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the desired Michael adduct.
-
The yield and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Rhodium-Catalyzed Asymmetric Michael Addition[6]
Reaction: Arylboronic acid + β-Nitrostyrene → β,β-Diarylnitroethane
Materials:
-
[Rh(cod)₂]BF₄ (0.25 mol%)
-
(R)-BINAP (0.275 mol%)
-
Arylboronic acid (1.2 mmol)
-
β-Nitrostyrene (1.0 mmol)
-
1,4-Dioxane (B91453)/H₂O (10:1, 2.0 mL)
Procedure:
-
In a glovebox, [Rh(cod)₂]BF₄ (0.0025 mmol) and (R)-BINAP (0.00275 mmol) are dissolved in 1,4-dioxane (1.0 mL) in a sealed tube.
-
The mixture is stirred at room temperature for 30 minutes.
-
β-Nitrostyrene (1.0 mmol), arylboronic acid (1.2 mmol), and water (0.2 mL) are added to the catalyst solution.
-
The tube is sealed and the reaction mixture is heated to 50 °C and stirred for 1-2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the product.
-
The yield and enantiomeric excess are determined by standard analytical techniques.
Catalytic Cycles and Mechanisms
The distinct mechanisms of action for phenylalaninol-derived organocatalysts and traditional metal catalysts are visualized below.
Figure 1: Catalytic cycle of a dipeptide-catalyzed asymmetric aldol reaction.
Figure 2: Catalytic cycle of a rhodium-catalyzed asymmetric Michael addition.
Conclusion
Both phenylalaninol-derived organocatalysts and traditional metal catalysts offer distinct advantages and have proven to be highly effective in asymmetric synthesis.
Phenylalaninol-derived catalysts are an attractive option due to their metal-free nature, lower toxicity, and operational simplicity. They have demonstrated high enantioselectivity in important C-C bond-forming reactions like the aldol and Michael additions. The modular nature of dipeptide catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates.
Traditional metal catalysts , particularly those based on rhodium and iridium, remain the benchmark for certain transformations, offering exceptionally high turnover numbers and enantioselectivities. Their broad substrate scope and high efficiency make them indispensable for industrial-scale synthesis.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the transformation, the desired level of stereocontrol, scalability, and considerations of cost and environmental impact. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Nitroolefins: Formal Synthesis of (S)-SKF 38393 [organic-chemistry.org]
A Comparative Analysis of Phenylalanine Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various phenylalanine analogues, supported by experimental data. Phenylalanine, an essential amino acid, provides a versatile scaffold for medicinal chemistry, leading to analogues with fine-tuned physicochemical properties and biological activities.
Phenylalanine analogues are structurally modified versions of L-phenylalanine, with alterations to the phenyl ring, amino group, or carboxylic acid moiety.[1] These modifications can significantly impact the analogue's metabolic stability, biological activity, and target specificity, making them valuable tools in drug discovery and chemical biology.[2] This guide delves into the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their roles as transporter ligands and enzyme inhibitors.
Synthesis of Phenylalanine Analogues
The synthesis of phenylalanine analogues can be achieved through both chemical and biocatalytic methods, with the choice of route often dictated by the desired structural modifications and the need for stereocontrol.
Chemical Synthesis: A classic approach is the Erlenmeyer-Plöchl synthesis, which is particularly useful for introducing substituents onto the phenyl ring.[1] This method involves the condensation of an N-acylglycine with an aromatic aldehyde to form an azlactone, which is subsequently reduced and hydrolyzed.[1] Other methods include the use of palladium catalysts for creating alkynyl-conjugated phenylalanine analogues.[3] For β-phenylalanine derivatives, metallocatalytic and asymmetric syntheses have been developed to increase structural diversity.[4]
Biocatalytic Synthesis: Enzymatic methods offer high stereoselectivity and milder reaction conditions.[1] Lipases can be used for the kinetic resolution of racemic mixtures of β-phenylalanine derivatives.[5] Phenylalanine ammonia (B1221849) lyases (PALs) are employed for the amination of cinnamic acid derivatives to produce various L-phenylalanine analogues.[6][7]
Comparative Analysis of Biological Activity
The biological effects of phenylalanine analogues are diverse, stemming from their interactions with various biological targets. This section compares the performance of several key analogues in different contexts, supported by quantitative data.
L-type Amino Acid Transporter 1 (LAT1) Ligands
LAT1 is a transporter for large neutral amino acids and is overexpressed in many cancer cells, making it a key target for drug delivery.[8] The affinity and selectivity of various phenylalanine analogues for LAT1 have been extensively studied.[8][9]
Table 1: Comparative Binding Affinity of Phenylalanine Analogues for LAT1
| Analogue | Ki (μM) for LAT1 | Ki (μM) for LAT2 | LAT2/LAT1 Selectivity Ratio | Reference |
| L-Phenylalanine | 18 ± 1 | 1000 ± 100 | 56 | [9] |
| 2-Iodo-L-phenylalanine | 2.1 ± 0.2 | 980 ± 80 | 470 | [9] |
| 3-Iodo-L-phenylalanine | 5.2 ± 0.5 | 330 ± 30 | 63 | [9] |
| 4-Iodo-L-phenylalanine | 17 ± 2 | 560 ± 50 | 33 | [9] |
| α-Methyl-L-phenylalanine | 11 ± 1 | >10,000 | >910 | [9] |
| Bicyclic-Phe | 4.3 ± 0.4 | 3800 ± 400 | 880 | [9] |
| L-Phenylglycine | 130 ± 10 | 7100 ± 700 | 55 | [9] |
HIV-1 Capsid Inhibitors
Certain phenylalanine derivatives have been identified as potent inhibitors of the HIV-1 capsid (CA) protein, a crucial component in the viral life cycle.[1] These inhibitors bind to a pocket at the interface of two CA protomers, disrupting capsid assembly and disassembly.[1]
Table 2: Comparative Activity of Phenylalanine Derivatives as HIV-1 Capsid Inhibitors
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Binding Affinity (KD, μM) to CA Hexamer | Reference |
| PF-74 | 0.42 ± 0.11 | >11.56 | >27.5 | 0.12 ± 0.00 | [10] |
| II-13c | 5.14 ± 1.62 | >9.51 | >1.85 | 4.82 ± 0.30 | [10] |
| V-25i | 2.57 ± 0.79 | >8.55 | >3.33 | 4.21 ± 0.57 | [10] |
| I-19 | 2.53 ± 0.84 | 107.61 ± 27.43 | 42.53 | 36.87 ± 12.01 | [11] |
| 13m | 4.33 ± 0.83 | >57.74 | >13.33 | 0.0643 (Reported as 64.3 nM) | [12] |
| Q-c4 | 0.57 | >100 | >175 | Not explicitly stated for hexamer, higher affinity for monomer | [13] |
Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibitors
eEF2K is a protein kinase involved in regulating protein synthesis and is a potential target for anticancer agents.[8] Several β-phenylalanine derivatives have shown inhibitory activity against eEF2K or structurally similar enzymes.[8]
Table 3: Comparative eEF2K Inhibitory Activity of β-Phenylalanine Derivatives
| Compound | Structure Description | In vitro TcTs Inhibition (%) at 10 µg/ml | Predicted Binding Affinity (PBA, kcal/mol) | Reference |
| Hit 19 | Naphthyl series | Not reported | -9.0 | [8] |
| Compound 20 | Phthalimide fragment on β-phenylalanine scaffold | 85 | -9.5 | [8] |
| A-484954 | Thieno[2,3-b]pyridine derivative | IC50 of 0.28 µM (against eEF2K) | Not Applicable | [14] |
| Rottlerin | Natural product | IC50 of 5.3 µM (against eEF2K) | Not Applicable | [14] |
Note: TcTs (Trypanosoma cruzi trans-sialidase) is structurally similar to eEF2K and is used here as a surrogate for initial screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
LAT1-Mediated Uptake Inhibition Assay
This protocol is used to determine the binding affinity (Ki) of phenylalanine analogues for the LAT1 transporter.
Cell Culture: HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) are cultured in MEM medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and G418.[8]
Uptake Experiment:
-
Seed cells in 24-well plates and grow to confluency.
-
Wash the cells with a pre-warmed sodium-free choline (B1196258) buffer.
-
Measure the uptake of a radiolabeled LAT1 substrate, such as 1 µM L-[¹⁴C]leucine, for 1 minute in the absence or presence of various concentrations of the test phenylalanine analogues.[8]
Data Analysis:
-
Quantify the radioactivity in the cells using a scintillation counter.
-
Analyze the concentration-dependent inhibition of L-[¹⁴C]leucine uptake to calculate the inhibitory constant (Ki) for each analogue.[8]
eEF2K Inhibition Assay (Luminescence-based)
This protocol describes a high-throughput screening assay to identify inhibitors of eEF2K.
Reagents: Purified human eEF2K, MH-1 peptide substrate, and a luminescence-based ATP detection kit are required.[8]
Assay Procedure:
-
Perform the kinase reaction in a 384-well plate containing eEF2K, the MH-1 peptide substrate, ATP, and the test compound (phenylalanine analogue).
-
Incubate the reaction at room temperature.[8]
Luminescence Detection:
-
After the kinase reaction, add the luminescence-based detection reagent to quantify the remaining ATP.
-
The luminescent signal is inversely proportional to the eEF2K activity.[8]
Data Analysis:
-
Calculate the percentage of eEF2K inhibition by comparing the luminescence signal in the presence of the test compound to positive and negative controls.
-
Determine IC50 values from dose-response curves.[8]
HIV-1 Capsid Inhibitor Assay (Single-Round Infection)
This assay quantifies the antiviral activity of compounds by measuring their effect on a single cycle of HIV-1 infection.
Cell Culture: U87.CD4.CCR5 target cells are seeded in 96-well luminometer-compatible tissue culture plates.[15]
Infection Assay:
-
After 24 hours of incubation, mix the test compound or DMSO (vehicle control) with pseudotyped HIV-1 viruses (normalized for p24 content).
-
Add the mixture to the target cells and incubate for 48 hours at 37°C.[15]
Data Analysis:
-
Measure the luciferase activity, which corresponds to the level of viral infection.
-
Calculate the EC50 value, the concentration of the compound that inhibits viral infection by 50%.[15]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Caption: LAT1-mediated transport of a phenylalanine analogue into the cell via an antiport mechanism.
Caption: The RhoA/ROCK signaling pathway leading to actomyosin contraction.
Caption: A simplified overview of the insulin signaling pathway leading to glucose uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction [mdpi.com]
- 12. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of 2-Amino-3-phenylpropan-1-ol Derivatives: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Amino-3-phenylpropan-1-ol derivatives, focusing on their interactions with various biological targets. The information presented is intended to aid in the understanding of their structure-activity relationships (SAR) and to guide further research and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction
This compound, also known as Phenylalaninol, is a chiral amino alcohol derived from the amino acid phenylalanine. Its derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous monoamines, suggesting potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Understanding the cross-reactivity profile of these derivatives is crucial for assessing their selectivity and potential off-target effects.
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative data on the interaction of Phenylalaninol and one of its derivatives with key monoamine transporters. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay Type | Measurement | Value (nM) | Reference |
| Phenylalaninol | Norepinephrine (B1679862) Transporter (NET) | Monoamine Release | EC50 | 106 | [1] |
| Dopamine (B1211576) Transporter (DAT) | Monoamine Release | EC50 | 1,355 | [1] | |
| Serotonin (B10506) Transporter (SERT) | Monoamine Release | EC50 | >10,000 | [1] | |
| PRC200-SS | Dopamine Transporter (DAT) | Radioligand Binding | Ki | 28 ± 4 | |
| Serotonin Transporter (SERT) | Radioligand Binding | Ki | 0.8 ± 0.1 | ||
| Norepinephrine Transporter (NET) | Radioligand Binding | Ki | 1.4 ± 0.3 |
EC50: Half-maximal effective concentration; Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the accurate assessment of the cross-reactivity of this compound derivatives.
Monoamine Transporter Uptake Assay (for Phenylalaninol)
This protocol outlines the general procedure for a monoamine transporter uptake assay using synaptosomes, as would be performed to determine the EC50 values for monoamine release.
1. Synaptosome Preparation:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a suitable buffer.
2. Uptake Assay:
-
Synaptosomes are pre-incubated with the test compound (e.g., Phenylalaninol) at various concentrations.
-
A radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.
-
The mixture is incubated at 37°C for a short period.
-
The uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that causes 50% of the maximal release of the radiolabeled monoamine (EC50) is calculated from concentration-response curves.
Radioligand Binding Assay (for PRC200-SS)
This protocol describes a typical radioligand binding assay used to determine the inhibition constant (Ki) of a compound for a specific receptor or transporter.
1. Membrane Preparation:
-
Cells expressing the target transporter (DAT, SERT, or NET) or brain tissue homogenates are used.
-
The cells or tissue are homogenized in a suitable buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., PRC200-SS) is added to compete with the radioligand for binding to the transporter.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
3. Data Analysis:
-
The radioactivity on the filters is quantified.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by this compound derivatives and a typical experimental workflow for assessing their cross-reactivity.
Experimental Workflow for Cross-Reactivity Studies.
Monoamine Transporter Inhibition and Postsynaptic Signaling.
Discussion
The available data indicates that Phenylalaninol itself is a selective norepinephrine releasing agent, with significantly lower potency at dopamine and serotonin transporters.[1] This selectivity provides a baseline for understanding the effects of structural modifications. The derivative PRC200-SS, which features a naphthalene (B1677914) moiety and N-methylation, demonstrates a shift in activity towards potent inhibition of serotonin and norepinephrine reuptake, with a lesser but still significant affinity for the dopamine transporter. This highlights how modifications to the core this compound scaffold can dramatically alter both the potency and selectivity profile.
The inhibition of monoamine transporters leads to an increase in the synaptic concentration of the respective neurotransmitters (dopamine, norepinephrine, or serotonin). These neurotransmitters then act on postsynaptic receptors, which are often GPCRs, to initiate downstream signaling cascades. These cascades can involve second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), ultimately leading to a cellular response. The specific signaling pathway activated will depend on the subtype of postsynaptic receptor involved.
Conclusion
The study of this compound derivatives reveals a class of compounds with tunable activity at monoamine transporters. The presented data and protocols provide a foundation for further investigation into the cross-reactivity and therapeutic potential of these molecules. Future research should focus on synthesizing and screening a broader range of derivatives against a comprehensive panel of receptors and transporters to build a more complete structure-activity relationship profile. Such studies will be instrumental in the development of selective and potent pharmacological tools and potential therapeutic agents.
References
Benchmarking Phenylalaninol as a Chiral Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of a chiral resolving agent is paramount to the efficiency and economic viability of this separation. This guide provides a comparative benchmark of phenylalaninol as a chiral resolving agent, placed in context with other commonly employed agents for the resolution of acidic compounds. Due to a scarcity of direct benchmarking studies for phenylalaninol, this guide utilizes data for the structurally similar and functionally related L-phenylalanine in the resolution of mandelic acid as a primary comparative example.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by its ability to induce a significant difference in the physicochemical properties, such as solubility, of the resulting diastereomeric salts. This difference allows for the separation of the enantiomers through fractional crystallization. Key performance indicators include diastereomeric excess (de%), enantiomeric excess (ee%), and the overall yield of the resolved enantiomer.
The following table summarizes the performance of L-phenylalanine and (R)-1-phenylethylamine in the resolution of racemic mandelic acid. This data serves as a proxy to evaluate the potential performance of phenylalanine-derived resolving agents like phenylalaninol.
| Racemic Substrate | Chiral Resolving Agent | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Mandelic Acid | L-Phenylalanine | Not Reported | up to 85% (for L-mandelic acid in crystals) | Not Reported | [1] |
| Mandelic Acid | (R)-1-Phenylethylamine | 62% | Not Reported | Not Reported | [1] |
Note: The data for L-phenylalanine indicates the enrichment of one enantiomer in the solid phase, a crucial step in successful resolution. Higher enantiomeric excess suggests a more effective chiral recognition and differentiation by the resolving agent.
Experimental Protocols
A detailed experimental protocol is essential for the reproducibility of chiral resolution studies. Below is a generalized methodology for the diastereomeric salt resolution of a racemic carboxylic acid using an amino alcohol like phenylalaninol, based on established chemical principles.
General Protocol for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
-
Salt Formation:
-
Dissolve equimolar amounts of the racemic carboxylic acid and the chiral resolving agent (e.g., (S)-phenylalaninol) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating to ensure complete dissolution.
-
The choice of solvent is critical and often requires screening to find conditions that provide a significant difference in the solubility of the two diastereomeric salts.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt can be employed.
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Dissolve the isolated diastereomeric salt in an aqueous acid solution (e.g., dilute HCl).
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
-
Visualizing the Chiral Resolution Workflow
The logical flow of a typical chiral resolution process via diastereomeric salt formation can be represented as a workflow diagram.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
References
A Comparative Analysis of the Self-Assembly Behavior of Fmoc-Phenylalanine and Its Derivatives for Advanced Biomaterials
For researchers, scientists, and professionals in drug development, the self-assembly of small molecules into functional nanostructures is a cornerstone of innovation. Among these, N-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-F) and its derivatives have emerged as a versatile class of building blocks for creating hydrogels and other biomaterials. This guide provides an objective comparison of the self-assembly characteristics of Fmoc-F and its prominent derivatives, supported by experimental data and detailed protocols to aid in the rational design of novel materials.
The unique self-assembly properties of Fmoc-amino acids are primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl and phenyl groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions. These interactions lead to the formation of elongated nanofibers that entangle to form a three-dimensional network capable of entrapping large volumes of water, resulting in hydrogel formation.[1] Variations in the amino acid sequence, such as the addition of another phenylalanine residue to create Fmoc-diphenylalanine (Fmoc-FF), or the introduction of substituents on the phenyl ring, can significantly alter these interactions and, consequently, the macroscopic properties of the resulting materials.[2][3]
Comparative Quantitative Data
The following tables summarize key quantitative parameters that define the self-assembly and material properties of Fmoc-F and its derivatives. These parameters are critical for selecting the appropriate building block for a specific application, be it drug delivery, tissue engineering, or bioprinting.
| Derivative | Critical Aggregation Concentration (CAC) (mM) | Method | Reference |
| Fmoc-F | ~6 | DLS & Fluorescence | [4] |
| Fmoc-FF | ~1.4 (as 2NapFF) | Not Specified | [5] |
| Fmoc-Ala | 0.009 wt% | Intrinsic Fluorescence | [6] |
| Fmoc-Arg | 0.009 wt% | Intrinsic Fluorescence | [6] |
Table 1: Critical Aggregation Concentrations (CAC). The CAC is the minimum concentration at which the molecules begin to self-assemble into larger structures. A lower CAC indicates a higher propensity for self-assembly.
| Derivative | Fibril/Nanostructure Diameter (nm) | Method | Reference |
| Fmoc-F | ~10 | TEM | [2] |
| Fmoc-FF | ~3.0 (nanocylinder), ~10 (entangled fibers) | TEM | [7][8] |
| Fmoc-Phe-DAP | ~30.0 ± 4.3 (nanotapes/nanoribbons) | TEM | [2] |
| Fmoc-o-PhAc | ~10 | TEM | [2] |
Table 2: Fibril and Nanostructure Dimensions. The morphology and dimensions of the self-assembled nanostructures are crucial determinants of the hydrogel's network architecture and, consequently, its mechanical and release properties.
| Derivative | Storage Modulus (G') (Pa) | Concentration | Conditions | Reference |
| Fmoc-F | ~100 - 1000 | 0.5 wt% | pH switch | [3] |
| Fmoc-FF | ~10,000 | 5 mg/mL | Solvent switch (DMSO) | [9] |
| Fmoc-FF | ~80 | 6.4 mM | Salt-induced | [10] |
| Fmoc-K1 | 557 | 2.0 wt% | Phosphate (B84403) buffer | [11] |
| Fmoc-K3 | 2526 | 2.0 wt% | Phosphate buffer | [11] |
Table 3: Mechanical Properties (Storage Modulus). The storage modulus (G') is a measure of the elastic response of the hydrogel, indicating its stiffness. Higher G' values correspond to more rigid gels. Note that G' is highly dependent on concentration and preparation method.
| Derivative | Key Spectroscopic Features | Technique | Reference |
| Fmoc-F | Emission peak redshift to 323 nm in hydrogel state, indicating π-stacking. | Fluorescence | [12] |
| Fmoc-FF | Negative CD band at 218 nm, positive band at 195 nm, characteristic of β-sheets. | Circular Dichroism | [13] |
| Fmoc-FF | CD signals at 192 nm (max) and 202 nm (min) for α-helix like transitions, and bands around 1630 and 1685 cm⁻¹ in FTIR for antiparallel β-sheets. | CD, FTIR | [7] |
| Fmoc-K derivatives | CD signal around 305 nm indicating coupling of fluorenyl chromophores. | Circular Dichroism | [11] |
Table 4: Spectroscopic Characteristics. Fluorescence and circular dichroism spectroscopy provide insights into the molecular packing and secondary structure within the self-assembled state. Redshifts in fluorescence emission are indicative of π-π stacking, while specific CD signatures can reveal the presence of β-sheets or other ordered structures.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the consistent formation and characterization of self-assembled peptide materials. Below are methodologies for key experiments cited in this guide.
Protocol 1: Hydrogel Preparation via Solvent Switch
This method is commonly used for derivatives soluble in an organic solvent but that self-assemble upon the addition of an aqueous solution.
-
Stock Solution Preparation: Dissolve the Fmoc-amino acid derivative in a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 100 mg/mL).
-
Hydrogel Formation: To induce self-assembly and gelation, dilute the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Incubation: Allow the solution to stand at room temperature or a specific temperature (e.g., 37°C) for a defined period (e.g., 1-24 hours) to allow for the complete formation of the hydrogel network. The gelation can be confirmed by the vial inversion test, where a stable gel will not flow.
Protocol 2: Transmission Electron Microscopy (TEM) Imaging
TEM provides high-resolution visualization of the fibrillar nanostructures.
-
Sample Preparation: Place a 5 µL drop of the diluted hydrogel (e.g., 0.1 mg/mL in water) onto a carbon-coated copper TEM grid.
-
Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.
-
Washing: Gently wash the grid by touching it to the surface of a drop of deionized water to remove any unadsorbed material.
-
Negative Staining: Stain the sample by placing the grid on a drop of a heavy metal stain (e.g., 1-2% uranyl acetate (B1210297) in water) for 30-60 seconds.
-
Blotting and Drying: Carefully blot the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
Protocol 3: Rheological Characterization
Rheology is used to quantify the mechanical properties of the hydrogels.[14][15]
-
Sample Loading: Carefully load the hydrogel onto the rheometer plate (e.g., a parallel plate geometry with a 1 mm gap). A solvent trap is recommended to prevent dehydration.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for a few minutes.
-
Strain Sweep: Perform a strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR to characterize the frequency-dependent behavior of the hydrogel.
-
Time Sweep: To monitor gelation kinetics, a time sweep can be performed at a fixed frequency and strain immediately after mixing the components.
Protocol 4: Determination of Critical Aggregation Concentration (CAC) using Pyrene (B120774) Fluorescence
This method utilizes the sensitivity of the fluorescent probe pyrene to the polarity of its environment.[6][16]
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Sample Preparation: In a series of vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely. Then, add aqueous solutions of the Fmoc-amino acid derivative at varying concentrations (spanning the expected CAC) to each vial, ensuring the final pyrene concentration is approximately 10⁻⁶ M.
-
Equilibration: Allow the solutions to equilibrate for several hours or overnight.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each sample (e.g., from 350 to 450 nm) with an excitation wavelength of 335 nm.
-
Data Analysis: Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃). Plot the I₁/I₃ ratio as a function of the logarithm of the peptide concentration. The CAC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic cores of the newly formed aggregates.[16]
Protocol 5: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the secondary structure of the self-assembled peptides.[17][18]
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Blank Measurement: Record a CD spectrum of the buffer alone in a quartz cuvette (e.g., 1 mm pathlength).
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic signals of secondary structures, such as a negative band around 218 nm for β-sheets.[13]
Visualizing Self-Assembly Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental processes involved in the self-assembly of Fmoc-Phenylalanine derivatives and the workflows for their characterization.
Caption: General pathway of Fmoc-amino acid self-assembly into a hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of solvent choice on the gelation and final hydrogel properties of Fmoc–diphenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/C4SM02256D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino-3-phenylpropan-1-ol
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-Amino-3-phenylpropan-1-ol, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Chemical Profile and Hazards
This compound is a corrosive chemical that can cause severe skin burns and eye damage[1][2]. Understanding its hazardous properties is the first step in ensuring safe handling and disposal. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and burns. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Face Protection | Face shield | To provide an additional layer of protection for the face. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To protect skin from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | To be used when handling the solid form to prevent inhalation of dust particles.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. Do not discharge this chemical into drains or the environment[1].
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides[1].
2. Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the appropriate hazard symbols (e.g., "Corrosive").
-
Indicate the date when the waste was first added to the container.
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials[1].
-
The storage area should be cool and dry.
4. Arranging for Disposal:
-
All chemical waste must be disposed of through an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Follow all institutional procedures for waste manifest and pickup.
5. Accidental Spills:
-
In the event of a small spill, carefully sweep up the solid material and place it into the designated waste container[1][4]. Avoid generating dust.
-
For larger spills, immediately alert your EHS department. Cover drains to prevent environmental contamination[5].
-
Ensure the spill area is well-ventilated.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-2-Amino-3-phenyl-1-propanol 98 5267-64-1 [sigmaaldrich.com]
- 4. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling 2-Amino-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3-phenylpropan-1-ol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this corrosive chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause severe skin burns and serious eye damage. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact with the substance.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn.[1] | To protect eyes from splashes and dust, preventing severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat is required.[2] | To prevent skin contact which can cause severe burns and irritation.[1] |
| Gloves: Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials resistant to corrosive solids and amines, such as butyl rubber or nitrile.[3][4] It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations. | Given the corrosive nature of the chemical, selecting a glove with proven resistance to similar chemical classes is a critical safety measure. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] A dust mask (type N95) or a respirator with P3 cartridges is recommended. | To protect the respiratory tract from irritation due to inhalation of dust or aerosols.[1] |
Step-by-Step Operational Plan for Handling this compound
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5]
-
Don Appropriate PPE: Put on all required PPE as specified in the table above, ensuring gloves are inspected for any damage before use.
-
Prepare Workspace: All handling of this compound solid should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] The work area should be clean and free of incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Weighing the Chemical: Use a scoop or spatula for transferring the solid.[3] Avoid creating dust. If there is a possibility of dust generation, ensure the weighing is done within the fume hood.[6]
-
Transfer and Dissolution: When transferring the chemical to a reaction vessel, do so carefully to avoid spills. If dissolving the solid, slowly add the solid to the solvent while stirring.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood sash.
-
Decontamination: After the procedure, decontaminate all equipment that has come into contact with the chemical using appropriate methods.
-
Waste Segregation: Collect all waste materials, including contaminated PPE, in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Procedures Signaling Pathways
Caption: Emergency response pathways for exposure incidents.
First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[1]
Spill Response:
-
For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Ensure the area is well-ventilated.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed.
-
Store in a locked-up area.
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not empty into drains.
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
